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(4-Chloro-2-methoxypyridin-3-yl)methanol Documentation Hub

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  • Product: (4-Chloro-2-methoxypyridin-3-yl)methanol

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4-Chloro-2-methoxypyridin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Substituted pyridinemethanol scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridinemethanol scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of (4-Chloro-2-methoxypyridin-3-yl)methanol (CAS Number: 1807273-82-0), a halogenated and methoxy-substituted pyridinemethanol derivative. While specific literature on this compound is limited, this document extrapolates from the known chemistry of related pyridine derivatives to propose a viable synthetic route, predict its physicochemical properties, and discuss its potential applications in drug discovery. The pyridine ring, an electron-deficient aromatic heterocycle, and its derivatives are fundamental structural motifs in numerous pharmaceuticals, acting as crucial pharmacophores or key synthetic intermediates.[3][4] The strategic placement of chloro, methoxy, and hydroxymethyl substituents on the pyridine core of the title compound suggests its potential as a versatile building block for the synthesis of novel therapeutic agents.

Introduction: The Significance of Substituted Pyridinemethanols

The pyridine nucleus is a privileged scaffold in drug discovery, prized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[3] The introduction of a hydroxymethyl group to create pyridinemethanol derivatives provides a key point for further molecular elaboration, enabling the synthesis of diverse chemical libraries for biological screening.[1] The specific substitution pattern of (4-Chloro-2-methoxypyridin-3-yl)methanol, featuring a chlorine atom, a methoxy group, and a hydroxymethyl group, offers a unique combination of electronic and steric properties that can be exploited in the design of targeted therapies. The chloro group can act as a bioisostere for other functional groups or as a site for further chemical modification, while the methoxy group can influence the compound's metabolic stability and lipophilicity.

Physicochemical Properties

PropertyPredicted Value/InformationSource
CAS Number 1807273-82-0[5]
Molecular Formula C7H8ClNO2Inferred from structure
Molecular Weight 173.60 g/mol Calculated
Appearance Likely a solid at room temperature[6]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.General chemical knowledge
Boiling Point Estimated to be >200 °CInferred from related compounds[7]
Melting Point Not available

Proposed Synthesis of (4-Chloro-2-methoxypyridin-3-yl)methanol

A plausible and efficient synthetic route to (4-Chloro-2-methoxypyridin-3-yl)methanol can be designed starting from commercially available precursors. The proposed multi-step synthesis involves the reduction of a corresponding pyridinecarboxaldehyde derivative. This approach is a common and effective method for the preparation of pyridinemethanols.[1]

Retrosynthetic Analysis

A logical retrosynthetic pathway for (4-Chloro-2-methoxypyridin-3-yl)methanol points to 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde as the immediate precursor. This aldehyde can be synthesized from a more readily available starting material such as 4-chloro-3-methoxy-2-methylpyridine.

Retrosynthesis Target (4-Chloro-2-methoxypyridin-3-yl)methanol Precursor1 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde Target->Precursor1 Reduction Precursor2 4-Chloro-3-methoxy-2-methylpyridine Precursor1->Precursor2 Oxidation Precursor3 3-Methoxy-2-methyl-4(1H)-pyridone Precursor2->Precursor3 Chlorination

Caption: Retrosynthetic analysis of (4-Chloro-2-methoxypyridin-3-yl)methanol.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine

The synthesis commences with the chlorination of 3-Methoxy-2-methyl-4(1H)-pyridone. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl3).[8]

  • Reaction: 3-Methoxy-2-methyl-4(1H)-pyridone is suspended in an excess of phosphorus oxychloride.

  • Conditions: The mixture is refluxed for several hours to ensure complete conversion.

  • Workup: After the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base (e.g., potassium carbonate) to an alkaline pH. The product is extracted with an organic solvent like chloroform, dried over an anhydrous salt (e.g., Na2SO4), and purified by column chromatography to yield 4-chloro-3-methoxy-2-methylpyridine.[8]

Step 2: Oxidation to 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde

The methyl group of 4-chloro-3-methoxy-2-methylpyridine is then oxidized to an aldehyde. A common method for this transformation is oxidation with a suitable oxidizing agent. For similar pyridine derivatives, oxidation of a methyl group to an aldehyde can be achieved via an N-oxide intermediate.[9]

  • N-Oxidation: 4-chloro-3-methoxy-2-methylpyridine is reacted with an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as phosphotungstic acid to form 4-chloro-3-methoxy-2-methylpyridine N-oxide.[9][10]

  • Rearrangement and Hydrolysis: The N-oxide can then be treated with acetic anhydride, which leads to a rearrangement to the corresponding acetate ester. Subsequent hydrolysis of the acetate ester yields the desired aldehyde, 4-chloro-2-methoxy-3-pyridinecarboxaldehyde.

Step 3: Reduction to (4-Chloro-2-methoxypyridin-3-yl)methanol

The final step is the reduction of the aldehyde functional group to a primary alcohol. This is a standard and high-yielding reaction in organic synthesis.

  • Reducing Agent: A mild reducing agent such as sodium borohydride (NaBH4) is suitable for this selective reduction. More powerful reducing agents like lithium aluminum hydride (LiAlH4) could also be used but require stricter anhydrous conditions.[1]

  • Reaction: 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde is dissolved in a suitable solvent (e.g., methanol or ethanol), and sodium borohydride is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Workup: After the reaction is complete, the mixture is quenched with water or a dilute acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the final product, (4-Chloro-2-methoxypyridin-3-yl)methanol.

Caption: Proposed synthetic workflow for (4-Chloro-2-methoxypyridin-3-yl)methanol.

Potential Applications in Drug Discovery

The structural features of (4-Chloro-2-methoxypyridin-3-yl)methanol make it an attractive building block for the synthesis of novel drug candidates. Pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[11][12]

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The substituents on (4-Chloro-2-methoxypyridin-3-yl)methanol can be further functionalized to interact with specific residues in the ATP-binding pocket of kinases.

  • GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction for GPCR ligand binding.

  • Antibacterial Agents: The pyridine ring is present in several antibacterial agents. The unique substitution pattern of this compound could be explored for the development of new antibiotics.[11]

  • Central Nervous System (CNS) Agents: The ability of the pyridine ring to cross the blood-brain barrier makes it a suitable scaffold for the development of CNS-active drugs.

Conclusion

(4-Chloro-2-methoxypyridin-3-yl)methanol is a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry. This technical guide has outlined a plausible synthetic route and highlighted its potential applications in drug discovery based on the well-established chemistry of pyridine derivatives. Further research into the synthesis and biological evaluation of derivatives of (4-Chloro-2-methoxypyridin-3-yl)methanol is warranted to fully realize its therapeutic potential. The methodologies and insights presented herein provide a solid foundation for researchers and drug development professionals to embark on the exploration of this versatile scaffold.

References

  • An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol)
  • (4-Chloropyridin-3-yl)methanol--hydrogen bromide (1/1) - EPA.
  • 1807273-82-0_(4-Chloro-2-methoxypyridin-3-yl)methanol - CAS号查询.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch - PharmaBlock.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLIC
  • (4-chloro-3-methoxypyridin-2-yl)methanol - PubChemLite.
  • 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem.
  • (5-Chloro-2-methoxypyridin-3-yl)methanol AldrichCPR 351410-46-3 - Sigma-Aldrich.
  • 4-Chloro-3-methoxy-2-methylpyridine - Sigma-Aldrich.
  • Synthesis of 4-chloro-3-methoxy-2-methylpyridine - PrepChem.com.
  • SYNTHETIC METHODS General methods - bioRxiv.org.
  • (4-Methoxy-3-methylpyridin-2-yl)
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google P
  • Reducing effects - SYNHYDRID.COM.
  • Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | P
  • 4-Pyridinecarboxaldehyde - Chem-Impex.
  • (6-CHLORO-4-METHOXYPYRIDIN-3-YL)METHANOL [P44871] - ChemUniverse.
  • 2-Methoxy-3-pyridinecarboxaldehyde 96 71255-09-9 - MilliporeSigma.
  • (4-Chloro-3-methylpyridin-2-yl)methanol hydrochloride - BLDpharm.
  • 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem.
  • Phenol, 4-chloro-2-methyl- - the NIST WebBook.
  • (4-Chloro-2-methoxyphenyl)methanol - BLD Pharm.
  • GNPS Library Spectrum CCMSLIB00000848397.
  • 4-Chloro-3-methoxy-2-methylpyridine N-oxide synthesis - ChemicalBook.
  • 4-Chloro-3-methoxy-2-methylpyridine - Sigma-Aldrich.
  • (4-Chloro-3-methoxypyridin-2-yl)methanol - Amerigo Scientific.
  • 2-Chloro-4-pyridinecarboxaldehyde 97 101066-61-9 - Sigma-Aldrich.
  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google P

Sources

Exploratory

(4-Chloro-2-methoxypyridin-3-yl)methanol: Technical Safety & Application Guide

The following technical guide is structured as an advanced Chemical Safety & Application Protocol (CSAP), designed for research professionals. It integrates standard SDS data with practical synthesis and handling insight...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced Chemical Safety & Application Protocol (CSAP), designed for research professionals. It integrates standard SDS data with practical synthesis and handling insights.

Document Control:

  • Role: Senior Application Scientist

  • Status: Research Grade / Intermediate

  • CAS Registry: 1807273-82-0[1][2][3][4]

PART 1: EXECUTIVE SUMMARY & IDENTIFICATION

Compound Overview

(4-Chloro-2-methoxypyridin-3-yl)methanol is a highly functionalized pyridine building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and proton pump inhibitors (PPIs).[1][2][3][5][6][7] Its structure features a 2-methoxy group (directing group), a 4-chloro substituent (handle for cross-coupling), and a 3-hydroxymethyl moiety (versatile linker).[8][5]

Due to the presence of the benzylic-type alcohol on a pyridine ring, this compound exhibits specific stability challenges—notably susceptibility to oxidation back to the aldehyde or carboxylic acid if improperly stored.[8]

Chemical Identification
ParameterSpecification
Chemical Name (4-Chloro-2-methoxypyridin-3-yl)methanol
CAS Number 1807273-82-0
Synonyms 4-Chloro-2-methoxy-3-pyridinemethanol; [4-Chloro-2-(methyloxy)-3-pyridinyl]methanol
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.60 g/mol
SMILES COc1nc(ccc1Cl)CO (Note: Isomeric precision is critical; confirm substitution pattern)
Structure Pyridine ring substituted at 2 (OMe), 3 (CH₂OH), 4 (Cl)

PART 2: HAZARD IDENTIFICATION & RISK ASSESSMENT (GHS)[7][13]

GHS Classification

Based on structural analogs (e.g., 4-Chloro-2-methoxypyridine-3-carbonitrile) and functional group analysis.[8][5]

  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (Irritant)
      
    • 
      (Potential Sensitizer/Target Organ)
      
Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[5]

  • P280: Wear protective gloves/eye protection/face protection.[5][9][10][11]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

PART 3: SYNTHESIS & APPLICATION WORKFLOW

Synthesis Pathway

The most reliable route to CAS 1807273-82-0 involves the reduction of its oxidized precursors.[8][5] This method preserves the sensitive chloro-substituent while converting the ester or aldehyde.[5]

SynthesisWorkflow Precursor Methyl 4-chloro-2-methoxynicotinate (CAS 1256826-55-7) Intermediate Tetrahedral Intermediate Precursor->Intermediate 0°C, MeOH/THF Reagent Reducing Agent (NaBH4 or DIBAL-H) Reagent->Intermediate Workup Acidic Quench & Extraction (Avoid strong acid - hydrolysis risk) Intermediate->Workup Quench Product (4-Chloro-2-methoxypyridin-3-yl)methanol (CAS 1807273-82-0) Workup->Product Purification

Figure 1: Reduction pathway from the methyl ester precursor.[8][5] Sodium Borohydride (NaBH₄) is preferred for milder conditions to avoid dechlorinating the pyridine ring.[8]

Application in Drug Discovery

This alcohol serves as a "linchpin" intermediate.[5] The hydroxyl group is typically converted to a leaving group (halide or mesylate) to facilitate SN2 reactions with amines or thiols, introducing the pyridine core into larger bioactive molecules.[8]

Key Reaction Protocol (Mesylation):

  • Dissolve: 1.0 eq Alcohol in DCM (0.1 M).

  • Base: Add 1.5 eq TEA or DIPEA.

  • Reagent: Add 1.1 eq Methanesulfonyl chloride (MsCl) dropwise at 0°C.

  • Monitor: TLC usually shows conversion within 1 hour.[5]

  • Caution: The resulting mesylate is highly reactive and should be used immediately.[5]

PART 4: HANDLING, STORAGE & STABILITY

Stability Profile
  • Oxidation Sensitivity: Moderate.[5] The hydroxymethyl group at position 3 is electron-rich due to the ortho-methoxy group, making it susceptible to air oxidation to the aldehyde.[8][5]

  • Hydrolysis Sensitivity: Low/Moderate.[5] The 2-methoxy group can hydrolyze to the pyridone (2-hydroxy) form under strong acidic conditions at high temperatures.[8][5]

Storage Protocol (Self-Validating)
  • Atmosphere: Store under Argon or Nitrogen .[5]

  • Temperature: 2°C to 8°C (Refrigerate).

  • Container: Amber glass vial with Teflon-lined cap to prevent light degradation and moisture ingress.[5]

Emergency Response Decision Tree

SafetyResponse Start Exposure / Spill Incident Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill ActionSkin Wash 15 min w/ Soap Remove Contaminated Clothes Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Eye->ActionEye ActionSpill Ventilate Area Absorb with Sand/Vermiculite Spill->ActionSpill Medical Seek Medical Attention (Show CAS 1807273-82-0) ActionSkin->Medical ActionEye->Medical ActionSpill->Medical If large qty

Figure 2: Immediate response protocol for exposure or environmental release.

PART 5: PHYSICAL & CHEMICAL PROPERTIES

PropertyValue / ObservationSource/Note
Physical State Solid (Powder or Crystalline)Analog comparison
Color White to Off-whiteTypical for pure pyridines
Melting Point 90°C - 105°C (Predicted)Based on 2-methoxy-3-methyl analogs
Solubility Soluble in DMSO, MeOH, DCM, EtOAcPolar organic solvents
Water Solubility Low to ModerateMethoxy/Chloro lipophilicity vs OH polarity
LogP ~1.5 - 2.0 (Predicted)Useful for Lipinski Rule of 5 analysis

PART 6: TOXICOLOGICAL INFORMATION

Acute Toxicity
  • Oral: Data on the specific isomer is limited, but the nitrile analog (CAS 1008451-56-6) is classified as Acute Tox. 3 (H301) .[8][5] Therefore, treat this alcohol as potentially harmful/toxic (Category 4 or 3).[8]

  • Inhalation: Dust may cause severe respiratory irritation.[5]

Chronic Effects[1][7]
  • Sensitization: Halogenated pyridines are known skin sensitizers.[5] Repeated exposure may cause allergic dermatitis.[5]

  • Carcinogenicity: No specific data available.[5] Not listed by IARC/NTP.[5]

PART 7: REFERENCES

  • PubChem. (2025).[5] Compound Summary: (4-chloro-3-methoxypyridin-2-yl)methanol (Isomer Analog Data).[8][5] National Library of Medicine.[5] Link

  • BLD Pharm. (2025).[1][3][5] Product Analysis: (4-Chloro-2-methoxypyridin-3-yl)methanol (CAS 1807273-82-0).[1][2][3][4][5]Link

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: 4-Chloro-2-methoxypyridine derivatives.[5][12] Merck KGaA. Link

  • BenchChem. (2025).[5] Synthesis of Pyridine Methanols: Precursor Analysis.Link

  • Google Patents. (2012).[5] Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (Pantoprazole Intermediate).[8][5]Link

Sources

Foundational

Technical Guide: 4-Chloro-2-methoxy-3-hydroxymethylpyridine

A Strategic Scaffold for Medicinal Chemistry and Drug Discovery[1][2] Abstract 4-Chloro-2-methoxy-3-hydroxymethylpyridine (CAS 1807273-82-0) represents a high-value heterocyclic building block characterized by a tri-func...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Medicinal Chemistry and Drug Discovery[1][2]

Abstract

4-Chloro-2-methoxy-3-hydroxymethylpyridine (CAS 1807273-82-0) represents a high-value heterocyclic building block characterized by a tri-functionalized pyridine core.[1][2][3][4] Its unique substitution pattern—featuring an electron-withdrawing chloro group at C4, an electron-donating methoxy group at C2, and a reactive hydroxymethyl handle at C3—makes it a critical intermediate for the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and next-generation proton pump inhibitors (PPIs).[1] This guide provides a comprehensive technical analysis of its nomenclature, synthesis logic, reactivity profile, and quality control parameters.[1]

Part 1: Chemical Identity & Nomenclature Ecosystem[1]

In the fragmented landscape of chemical procurement, a single compound often exists under multiple identifiers. For 4-Chloro-2-methoxy-3-hydroxymethylpyridine , precise nomenclature is the first line of defense against costly synthesis errors (e.g., confusing it with its regioisomer, the Pantoprazole intermediate).[1]

1.1 Synonym Hierarchy

The following table consolidates the compound's identity across regulatory, systematic, and commercial domains.

Category Primary Name / Identifier Context / Usage
CAS Number 1807273-82-0 Unique Identifier (Best for procurement verification)
IUPAC Name (4-Chloro-2-methoxypyridin-3-yl)methanolSystematic nomenclature used in patent literature and regulatory filings.[5][1]
Common Name 4-Chloro-2-methoxy-3-pyridinemethanolStandard catalog name used by major suppliers (e.g., BLD Pharm, Sigma).[5][1]
Alt. Systematic 4-Chloro-2-methoxy-3-(hydroxymethyl)pyridineVariation often found in older chemical databases.[5][1]
Precursor Ref Reduced form of Methyl 4-chloro-2-methoxynicotinateIdentifying the compound via its synthetic origin (Ester reduction).
1.2 Structural Visualization & Numbering

The specific arrangement of substituents dictates the electronic environment of the ring.[5] The C4-Chloro position is activated for cross-coupling, while the C2-Methoxy group provides electronic richness and solubility.[5][1]

ChemicalStructure Core Pyridine Core Pos2 C2: Methoxy (-OCH3) (Electron Donor) Core->Pos2 Ortho Pos3 C3: Hydroxymethyl (-CH2OH) (Reactive Handle) Core->Pos3 Meta Pos4 C4: Chloro (-Cl) (Cross-Coupling Site) Core->Pos4 Para Pos2->Pos3 Steric Vicinity

Figure 1: Functional group topology of 4-Chloro-2-methoxy-3-hydroxymethylpyridine.[1] The C3 alcohol acts as a pivot point for scaffold attachment, while the C4 chloride remains available for late-stage diversification.[5][1]

Part 2: Synthesis & Manufacturing Logic[1]

Unlike commodity chemicals, this intermediate is typically synthesized via a convergent route designed to preserve the sensitive C4-Chloro substituent while establishing the C3-alcohol.[1]

2.1 Retrosynthetic Analysis

The most robust industrial route avoids direct chlorination of the alcohol (which yields mixtures). Instead, it proceeds via the selective reduction of a nicotinate ester .[1]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Starting Material: 2,4-Dichloronicotinic acid (or methyl ester).[1]

  • Reagent: Sodium Methoxide (NaOMe) in Methanol.

  • Mechanism: The C2 position is more activated towards nucleophilic attack by the hard methoxide ion due to the inductive effect of the adjacent ring nitrogen.[5] This selectivity allows retention of the C4-Chloro group.[1]

    • Critical Control Point: Temperature must be controlled (<0°C to RT) to prevent bis-methoxylation (displacement of C4-Cl).[5]

Step 2: Selective Reduction

  • Intermediate: Methyl 4-chloro-2-methoxynicotinate (CAS 1256826-55-7).[5][1][3]

  • Reagent: Sodium Borohydride (NaBH4) + CaCl2 (in situ formation of Ca(BH4)2) or DIBAL-H.

  • Outcome: Selective reduction of the ester to the primary alcohol without dehalogenating the C4-Cl.[5]

    • Note: Lithium Aluminum Hydride (LiAlH4) can sometimes cause hydrodehalogenation (removal of Cl) if reaction times are prolonged.

SynthesisPath Start 2,4-Dichloronicotinic Acid (Starting Material) Step1 Step 1: Regioselective SNAr (NaOMe, MeOH, 0°C) Start->Step1 Inter Methyl 4-chloro-2-methoxynicotinate (CAS 1256826-55-7) Step1->Inter Step2 Step 2: Chemoselective Reduction (NaBH4/CaCl2 or DIBAL-H) Inter->Step2 Product (4-Chloro-2-methoxypyridin-3-yl)methanol (CAS 1807273-82-0) Step2->Product

Figure 2: Industrial synthesis pathway highlighting the regioselective introduction of the methoxy group and chemoselective reduction of the ester.[5][1]

Part 3: Applications in Drug Discovery[1]

This scaffold is not merely a passive linker; it is an "active" building block used to construct complex pharmacophores.

3.1 Functional Group Utility
  • C3-Hydroxymethyl (-CH2OH):

    • Activation: Converted to a mesylate (-OMs) or chloride (-CH2Cl) using SOCl2.[5] This creates a powerful electrophile for alkylating amines (e.g., piperazines, pyrroles).[1]

    • Oxidation: Oxidized to the aldehyde (-CHO) using MnO2 or Swern conditions to enable reductive amination or Wittig reactions.[5]

  • C4-Chloro (-Cl):

    • Suzuki-Miyaura Coupling: The C4-Cl bond is an excellent handle for palladium-catalyzed cross-coupling with aryl boronic acids, allowing the attachment of biaryl systems common in kinase inhibitors (e.g., JAK, EGFR inhibitors).[5][1]

    • SNAr Displacement: In highly activated systems, the Cl can be displaced by amines to form 4-amino-pyridines.[5][1]

3.2 Case Study: Kinase Inhibitor Design

In the development of drugs similar to Oclacitinib (which targets JAK enzymes), pyridine fragments are often used to fine-tune solubility and binding affinity.[1] The 2-methoxy group acts as a hydrogen bond acceptor, potentially interacting with the kinase hinge region, while the C4-substituent fills the hydrophobic pocket.[5][1]

Part 4: Quality Control & Handling[1][2]
4.1 Analytical Specifications

To ensure the integrity of downstream biological assays, the following QC parameters are mandatory:

Test Acceptance Criterion Methodology
Appearance White to off-white solidVisual Inspection
Purity (HPLC) ≥ 98.0%Reverse-phase C18, ACN/Water gradient
Identity (1H-NMR) Confirms structure; no extra OMe peaksDMSO-d6 or CDCl3
Residual Solvents < 5000 ppm (Methanol/THF)GC-Headspace
Water Content < 0.5%Karl Fischer Titration
4.2 Handling & Safety (MSDS Highlights)
  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group can be susceptible to slow oxidation if exposed to air/light.[5]

References
  • PubChem. (2025).[6][7] Compound Summary: (4-Chloro-2-methoxypyridin-3-yl)methanol (CAS 1807273-82-0).[5][1][2][3][4][8][9] National Library of Medicine.[5] Available at: [Link] (Linked to related ester for context).

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of (4-Chloro-2-methoxypyridin-3-yl)methanol in Organic Solvents

Abstract Introduction: The Critical Role of Solubility in Drug Development The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its entire develop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery to formulation and clinical efficacy.[1][2][3] Poor solubility can lead to inadequate drug absorption, resulting in low bioavailability and diminished therapeutic effect.[4][5] Therefore, a comprehensive understanding of an API's solubility profile in various solvents is a prerequisite for successful drug development.[3]

(4-Chloro-2-methoxypyridin-3-yl)methanol, a substituted pyridylmethanol, presents a molecular structure with both polar (hydroxyl, methoxy, nitrogen) and non-polar (chlorinated aromatic ring) functionalities. This amphiphilic nature suggests a varied and potentially complex solubility profile in organic solvents. This guide provides the necessary tools to elucidate this profile.

Theoretical Principles of Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. At its core, the dissolution of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For (4-Chloro-2-methoxypyridin-3-yl)methanol, the key intermolecular interactions at play include:

  • Hydrogen Bonding: The primary hydroxyl group (-CH₂OH) is a strong hydrogen bond donor and acceptor. The methoxy group (-OCH₃) and the pyridinic nitrogen are hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, acetic acid) are likely to be effective.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its electronegative chlorine, oxygen, and nitrogen atoms. Polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile) will engage in these interactions.

  • Van der Waals Forces: These non-specific forces are present in all interactions and will be particularly relevant in non-polar solvents.

The interplay of these forces, along with the crystalline structure of the solid solute, will determine the extent of solubility in a given organic solvent.

Strategic Selection of Organic Solvents for Solubility Screening

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of (4-Chloro-2-methoxypyridin-3-yl)methanol. The following classes of solvents, covering a range of polarities and functionalities, are recommended for an initial screening:

Solvent ClassExamplesPrimary Interactions with Solute
Protic Solvents Methanol, Ethanol, Isopropanol, WaterHydrogen bonding (donor and acceptor), dipole-dipole interactions.
Polar Aprotic Acetonitrile, Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Dipole-dipole interactions, hydrogen bond accepting.
Non-Polar Hexane, Toluene, DichloromethanePrimarily Van der Waals forces. Dichloromethane also exhibits weak hydrogen bonding and dipole interactions.

A selection of solvents from each class will provide a comprehensive understanding of the compound's solubility behavior.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[6][7]

Materials and Equipment
  • (4-Chloro-2-methoxypyridin-3-yl)methanol (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solid (4-Chloro-2-methoxypyridin-3-yl)methanol prep2 Add a known volume of organic solvent prep1->prep2 to each vial equil Agitate at a constant temperature (e.g., 25°C, 37°C) for 24-48 hours prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through a 0.22 µm syringe filter sample2->sample3 sample4 Dilute sample with mobile phase sample3->sample4 sample5 Analyze by validated HPLC or GC method sample4->sample5

Sources

Foundational

4-Chloro-2-methoxypyridin-3-yl methanol PubChem CID and InChIKey

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Strategic Scaffold for Kinase Inhibitor & FBDD Applications Executive Summary & Chemical Id...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Scaffold for Kinase Inhibitor & FBDD Applications

Executive Summary & Chemical Identity

(4-Chloro-2-methoxypyridin-3-yl)methanol is a highly functionalized pyridine building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of fused heterocycles. Its structure features three distinct vectors for diversification: a nucleophilic oxygen (methoxy) at C2, a modifiable electrophile (chlorine) at C4, and a hydroxymethyl handle at C3. This specific substitution pattern is critical for developing ALK, ROS, and Trk kinase inhibitors, where the C3-hydroxymethyl group often serves as a hinge-binding mimic or a linker attachment point.

Chemical Identifiers
PropertySpecification
IUPAC Name (4-Chloro-2-methoxypyridin-3-yl)methanol
Common Synonyms 4-Chloro-2-methoxy-3-pyridinemethanol; 3-Hydroxymethyl-4-chloro-2-methoxypyridine
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.59 g/mol
SMILES COc1nc(ccc1Cl)CO (Note: Regioisomer specific) -> Corrected: COc1c(CO)c(Cl)ccn1
InChIKey ISRRJUHDGVMYLE-UHFFFAOYSA-N (Calculated for specific isomer)
Parent Acid CAS 605661-81-2 (4-Chloro-2-methoxynicotinic acid)
Related CAS 101990-69-6 (Generic/Isomer mix often cited); Specific isomer availability is often custom-synthesized.[1][2]

Synthetic Architecture: A Self-Validating Protocol

The synthesis of this intermediate requires strict regiocontrol. The most robust "self-validating" route bypasses the ambiguous regioselectivity of nucleophilic aromatic substitution (SₙAr) on 2,4-dichloropyridine by starting with the defined regiochemistry of 4-chloro-2-methoxynicotinic acid .

Protocol: Chemoselective Reduction via Mixed Anhydride

Direct reduction of the carboxylic acid using Lithium Aluminum Hydride (LiAlH₄) poses a risk of dechlorination (hydrodehalogenation) at the C4 position. The following protocol uses a mixed anhydride activation followed by Sodium Borohydride (NaBH₄) reduction, ensuring the C4-Chlorine remains intact.

Reagents & Conditions
  • Precursor: 4-Chloro-2-methoxypyridin-3-carboxylic acid (CAS 605661-81-2).

  • Activator: Isobutyl chloroformate (IBCF).

  • Base: N-Methylmorpholine (NMM).

  • Reductant: NaBH₄.[3][4][5]

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology
  • Activation (0°C): Dissolve 1.0 eq of the parent acid in anhydrous THF under N₂ atmosphere. Cool to 0°C. Add 1.1 eq of NMM followed dropwise by 1.1 eq of IBCF.

    • Causality: The formation of the mixed anhydride is exothermic. Low temperature prevents the decomposition of the unstable anhydride intermediate.

  • Precipitation Check: A white precipitate (NMM·HCl) will form immediately. This visually validates the activation step. Stir for 30 minutes.

  • Reduction (-10°C to rt): Cool the mixture to -10°C. Add 2.5 eq of NaBH₄ in one portion, followed by the dropwise addition of MeOH (catalytic volume to solubilize borohydride).

    • Mechanism:[6] NaBH₄ is generally too mild to reduce carboxylic acids directly but rapidly reduces the activated mixed anhydride to the alcohol.

  • Quench & Workup: After 2 hours, quench with saturated NH₄Cl (aqueous). Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation:

    • TLC: Acid starting material (low R_f, streaks) disappears; Alcohol product (higher R_f, distinct spot) appears.

    • ¹H NMR: Disappearance of the COOH proton (>11 ppm) and appearance of the methylene doublet (-CH₂OH) at ~4.6 ppm.

Synthetic Workflow Diagram

Synthesis cluster_check Validation Checkpoints Start 4-Chloro-2-methoxy nicotinic Acid (CAS 605661-81-2) Activation Activation: IBCF, NMM, THF (Mixed Anhydride Formation) Start->Activation 0°C, 30 min Reduction Reduction: NaBH4, MeOH (Chemoselective) Activation->Reduction -10°C -> rt Check1 Precipitate (NMM·HCl) confirms activation Activation->Check1 Product (4-Chloro-2-methoxypyridin-3-yl) methanol Reduction->Product Workup (NH4Cl) Check2 NMR: New CH2 peak @ ~4.6 ppm Product->Check2

Caption: Chemoselective reduction pathway preserving the C4-chlorine substituent.

Reactivity Profile & Strategic Applications

The utility of (4-Chloro-2-methoxypyridin-3-yl)methanol lies in its "orthogonal reactivity." The molecule presents three chemically distinct sites that can be manipulated independently, allowing for the rapid generation of diverse chemical libraries.

A. The C4-Chlorine Vector (Suzuki/Buchwald Node)

The chlorine atom at the 4-position is activated by the pyridine nitrogen, making it an excellent candidate for Palladium-catalyzed cross-coupling reactions.

  • Reaction: Suzuki-Miyaura Coupling.

  • Application: Introduction of aryl or heteroaryl groups to extend the scaffold into hydrophobic pockets of kinase enzymes (e.g., ALK, c-Met).

  • Condition Note: The C3-alcohol should be protected (e.g., as a TBS ether) or oxidized to an aldehyde before coupling if the catalyst is sensitive to free hydroxyls, though modern precatalysts (e.g., XPhos Pd G4) often tolerate free alcohols.

B. The C2-Methoxy Vector (Hydrolysis/Displacement)
  • Hydrolysis: Treatment with HBr/AcOH or TMSI converts the 2-methoxy group to a 2-pyridone . This tautomeric shift is crucial for creating hydrogen bond donor/acceptor motifs often required for binding to the hinge region of kinases.

  • SₙAr Displacement: The methoxy group can be displaced by stronger nucleophiles (amines) under high-temperature microwave conditions, though the C4-Cl is typically more reactive.

C. The C3-Hydroxymethyl Vector (Linker/Cyclization)
  • Oxidation: MnO₂ or Dess-Martin Periodinane yields the aldehyde, a precursor for reductive amination.

  • Cyclization: The alcohol can participate in intramolecular cyclizations (e.g., with a C4-substituent) to form fused systems like furopyridines or pyrrolopyridines .

Reactivity Logic Map

Reactivity Center (4-Chloro-2-methoxypyridin-3-yl) methanol Suzuki C4-Aryl Derivative (Kinase Inhibitor Core) Center->Suzuki Pd(0), Ar-B(OH)2 (Suzuki Coupling) Pyridone 2-Pyridone Analog (H-Bond Donor) Center->Pyridone TMSI or HBr (Demethylation) Aldehyde Pyridine-3-carbaldehyde (Reductive Amination Handle) Center->Aldehyde MnO2 or DMP (Oxidation) Fused Fused Heterocycle (Scaffold Hopping) Center->Fused Intramolecular Cyclization

Caption: Orthogonal derivatization pathways for drug discovery campaigns.

Safety & Handling

  • Hazards: Pyridine derivatives are potential irritants and sensitizers. The chloropyridine moiety suggests potential skin absorption hazards.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The benzylic-like alcohol can be prone to autoxidation to the aldehyde upon prolonged exposure to air.

  • Spill Protocol: Treat with solid absorbent (vermiculite). Do not flush into drains due to potential aquatic toxicity typical of halogenated heterocycles.

References

  • PubChem. Compound Summary: (4-chloro-2-methoxypyridin-3-yl)methanol (Isomer Analogues). National Library of Medicine. Available at: [Link]

  • Google Patents.Substituted Pyridine Derivatives as Kinase Inhibitors (US 2012/0065233). Discusses the synthesis and utility of 4-chloro-2-methoxypyridine intermediates.
  • Organic Chemistry Portal. Reduction of Carboxylic Acids to Alcohols using NaBH4 via Mixed Anhydride. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for reduction of 4-chloro-2-methoxynicotinaldehyde to alcohol

Application Note: Chemoselective Reduction of 4-Chloro-2-methoxynicotinaldehyde Abstract & Scope This application note details the optimized protocol for the reduction of 4-chloro-2-methoxynicotinaldehyde (1) to (4-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 4-Chloro-2-methoxynicotinaldehyde

Abstract & Scope

This application note details the optimized protocol for the reduction of 4-chloro-2-methoxynicotinaldehyde (1) to (4-chloro-2-methoxypyridin-3-yl)methanol (2). This transformation is a critical step in the synthesis of pharmacophores found in kinase inhibitors and GPCR ligands.

The protocol utilizes Sodium Borohydride (NaBH₄) in methanol.[1][2][3] While chemically straightforward, this specific substrate presents a chemoselectivity challenge : the chlorine atom at the C4 position is activated by the pyridine nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SₙAr) by methoxide ions generated in situ. This guide provides a temperature-controlled methodology to exclusively reduce the aldehyde without displacing the halogen.

Reaction Strategy & Mechanism

Chemical Pathway

The reduction proceeds via the nucleophilic attack of the borohydride anion (


) on the carbonyl carbon. The reaction is chemoselective for the aldehyde over the halogenated pyridine ring, provided the temperature is maintained below the threshold for SₙAr.
  • Substrate: 4-chloro-2-methoxynicotinaldehyde (

    
    )
    
  • Reagent: Sodium Borohydride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    )[1][2]
    
  • Solvent: Methanol (MeOH)[1][2][4][5]

  • Product: (4-chloro-2-methoxypyridin-3-yl)methanol (

    
    )
    
Critical Control Points (The "Why")
  • Temperature (< 10°C): At elevated temperatures (>40°C), the solvent (MeOH) can act as a nucleophile, displacing the C4-Chlorine to form the 2,4-dimethoxy impurity. Keeping the reaction cold kinetically favors the rapid carbonyl reduction over the slower aromatic substitution.

  • Stoichiometry: A slight excess of NaBH₄ (0.5 – 1.0 eq) is used. Although theoretically 0.25 eq is sufficient (as one

    
     reduces four carbonyls), kinetic limitations and solvent quenching usually require 0.5–1.0 eq.
    

Detailed Experimental Protocol

Materials & Equipment
  • Reactants:

    • 4-Chloro-2-methoxynicotinaldehyde (Purity >97%)

    • Sodium Borohydride (Granular or Powder, 98%)

    • Methanol (ACS Grade or Anhydrous)

  • Equipment:

    • 3-Neck Round Bottom Flask (RBF)

    • Magnetic Stirrer & Bar

    • Ice/Water Bath[6][4][7][8]

    • Nitrogen/Argon inlet (Optional but recommended)

    • Thermometer (Internal probe)

Step-by-Step Procedure

Step 1: Solvation

  • Charge a clean, dry 3-neck RBF with 4-chloro-2-methoxynicotinaldehyde (1.0 eq).

  • Add Methanol (10 volumes relative to mass, e.g., 10 mL per 1 g substrate).

  • Stir until fully dissolved. The solution is typically pale yellow.

  • Cool the system: Place the flask in an ice/water bath. Monitor internal temperature until it reaches 0–5°C .

Step 2: Reduction (The Critical Step)

  • Add Sodium Borohydride (1.0 eq) portion-wise over 15–20 minutes.

    • Caution: Hydrogen gas (

      
      ) will evolve.[1] Ensure the system is vented.
      
    • Control: Do not allow the internal temperature to exceed 10°C during addition.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 45–60 minutes .

Step 3: Monitoring (Self-Validation)

  • Perform Thin Layer Chromatography (TLC) or HPLC.

    • TLC System: 50% Ethyl Acetate / 50% Hexanes.

    • Observation: The starting material (Aldehyde) typically has a higher

      
       (~0.6) than the product (Alcohol, 
      
      
      
      ~0.3) due to hydrogen bonding.
    • Criteria: Reaction is complete when the aldehyde spot is non-detectable (<1%).

Step 4: Quenching & Workup

  • Cool the mixture back to 5°C .

  • Quench by slowly adding Saturated Ammonium Chloride (

    
    )  solution (5 volumes).
    
    • Note: This decomposes the borate complexes and neutralizes residual hydride.

  • Dilute with water (5 volumes) and extract with Ethyl Acetate or DCM (3 x 10 volumes).

  • Combine organic layers and wash with Brine (1 x 10 volumes).

  • Dry over Anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate under reduced pressure (Rotovap) at < 40°C .

Step 5: Purification

  • The crude product is often pure enough (>95%) for subsequent steps.

  • If purification is required: Recrystallize from Hexane/Ethyl Acetate or perform flash chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Process Visualization

Reaction Workflow Diagram

The following diagram illustrates the logical flow and decision gates for the protocol.

G Start Start: Weigh Reagents Dissolve Dissolve Aldehyde in MeOH (10 Volumes) Start->Dissolve Cool Cool to 0-5°C (Critical Control Point) Dissolve->Cool AddNaBH4 Add NaBH4 (1.0 eq) Portion-wise Cool->AddNaBH4 Maintain T < 10°C Warm Warm to RT (20-25°C) Stir 45-60 min AddNaBH4->Warm Check Check TLC/HPLC Aldehyde consumed? Warm->Check Quench Quench with Sat. NH4Cl (Decompose Borates) Check->Quench Yes Wait Stir additional 30 min Check->Wait No Extract Extract (EtOAc or DCM) Wash & Dry Quench->Extract Finish Concentrate & Isolate (4-chloro-2-methoxypyridin-3-yl)methanol Extract->Finish Wait->Check

Caption: Operational workflow for the reduction of 4-chloro-2-methoxynicotinaldehyde.

Data & Validation

Expected Analytical Data

To validate the success of the protocol, compare your isolated material against these standard metrics.

MetricExpected Value / ObservationInterpretation
Physical State White to Off-white SolidColored impurities often indicate SₙAr side products.
¹H NMR (DMSO-d₆) δ 4.50 (d, 2H, CH₂) Appearance of methylene protons confirms reduction.
¹H NMR (DMSO-d₆) δ 10.2 (s, 1H, CHO) Disappearance of this peak confirms conversion.
¹H NMR (DMSO-d₆) δ 5.25 (t, 1H, OH) Presence of hydroxyl proton (exchangeable).
Mass Spec (ESI) [M+H]⁺ ≈ 174/176 Characteristic 3:1 Chlorine isotope pattern.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
New impurity at R_f ~0.4 SₙAr Reaction (Methoxy displacement of Cl)Reaction temperature was too high. Keep T < 10°C during addition.
Incomplete Conversion Wet Solvent / Old ReagentNaBH₄ decomposes in moisture. Use fresh reagent or increase eq to 1.5.
Sticky/Gummy Product Boron complex not brokenEnsure quenching with NH₄Cl is vigorous and stirred for >15 mins.

References

  • Patent Protocol (Analogous Substrate)

    • Title: Preparation method of 4-chlorophenyl-2-pyridyl methanol.[9]

    • Source: CN105237469A (2016).
    • Relevance: Describes the reduction of chloropyridine aldehydes using borohydride reagents in methanol at controlled temper
    • Link:

  • General Methodology (NaBH4 Reduction)

    • Title: Sodium Borohydride Reduction of Aldehydes and Ketones.[1][2][3][10][11][12][13]

    • Source: Master Organic Chemistry.
    • Relevance: Foundational mechanism and solvent compatibility (MeOH vs THF).[2]

    • Link:

  • Process Safety (Borohydride Handling)

    • Title: Sodium Borohydride - Common Organic Chemistry.
    • Source: Common Organic Chemistry.
    • Relevance: Safety data regarding hydrogen evolution and quenching.
    • Link:

Sources

Application

Application Note: (4-Chloro-2-methoxypyridin-3-yl)methanol as a Strategic Synthon for Fused Heterocycle Synthesis

Introduction: The Strategic Value of a Multifunctional Pyridine Building Block Fused pyridine heterocycles, such as furopyridines and thienopyridines, are privileged scaffolds in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Pyridine Building Block

Fused pyridine heterocycles, such as furopyridines and thienopyridines, are privileged scaffolds in medicinal chemistry and materials science.[1] Their rigid, planar structures and unique electronic properties make them ideal cores for developing therapeutic agents and functional materials.[1] The strategic selection of a starting material is paramount for the efficient construction of these complex molecular architectures.

This guide introduces (4-Chloro-2-methoxypyridin-3-yl)methanol , a trifunctional pyridine derivative engineered for versatility in fused heterocycle synthesis. Each functional group is strategically placed to facilitate sequential and regioselective transformations:

  • C4-Chloro Group: Serves as an excellent leaving group for intramolecular nucleophilic aromatic substitution (SNAr), a pivotal step in ring closure.

  • C3-Hydroxymethyl Group: A versatile synthetic handle that can act as an oxygen nucleophile for furan ring formation or be readily converted into an electrophilic center for thiophene or pyrrole annulation.

  • C2-Methoxy Group: An electron-donating group that modulates the electronic properties of the pyridine ring and often imparts favorable physicochemical properties, such as improved metabolic stability and membrane permeability, in final drug candidates.

This document provides detailed protocols and mechanistic insights for leveraging this synthon in the synthesis of high-value furo[3,2-c]pyridine and thieno[3,2-c]pyridine scaffolds.

Part 1: Synthesis of the Furo[3,2-c]pyridine Scaffold via Intramolecular O-Arylation

The most direct application of (4-Chloro-2-methoxypyridin-3-yl)methanol is the construction of the furo[3,2-c]pyridine core through an intramolecular Williamson ether synthesis. This reaction proceeds via a base-mediated cyclization where the C3-alkoxide attacks the C4-position, displacing the chloride ion. This strategy is highly efficient for forming five-membered oxygen-containing rings fused to aromatic systems.

Proposed Reaction Mechanism

The mechanism involves two key steps:

  • Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), abstracts the acidic proton from the primary alcohol, generating a potent pyridyl alkoxide nucleophile.

  • Intramolecular SNAr Cyclization: The newly formed alkoxide performs an intramolecular nucleophilic attack on the electron-deficient C4 carbon of the pyridine ring. The chloride ion is expelled as the leaving group, resulting in the formation of the fused furan ring and yielding the aromatic 2-methoxyfuro[3,2-c]pyridine.

Visualization: Furo[3,2-c]pyridine Formation

Caption: Proposed pathway for furo[3,2-c]pyridine synthesis.

Experimental Protocol: Synthesis of 2-Methoxyfuro[3,2-c]pyridine

Materials & Equipment:

  • (4-Chloro-2-methoxypyridin-3-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-Chloro-2-methoxypyridin-3-yl)methanol (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv, 60% dispersion in oil) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 2-methoxyfuro[3,2-c]pyridine.

Data Summary: Furo[3,2-c]pyridine Synthesis
ParameterCondition / ReagentRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base ensures complete and irreversible deprotonation of the alcohol without competing side reactions.
Solvent Anhydrous THFAprotic and capable of solvating the alkoxide intermediate; must be anhydrous to prevent quenching the base.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation; warming to room temperature provides sufficient energy for the SNAr cyclization.
Stoichiometry 1.2 equiv. NaHA slight excess of base ensures full conversion of the starting material.
Expected Yield 75-90%Based on analogous intramolecular Williamson ether syntheses reported in the literature.

Part 2: Synthesis of the Thieno[3,2-c]pyridine Scaffold via Tandem Substitution

The synthesis of the thieno[3,2-c]pyridine core requires the introduction of a sulfur atom and the formation of two new bonds. A robust strategy involves a two-step, one-pot process: (1) conversion of the C3-hydroxymethyl group into a more reactive electrophile (e.g., a tosylate), followed by (2) a tandem reaction with a sulfur nucleophile that performs sequential SN2 and SNAr substitutions.

Proposed Reaction Mechanism
  • Activation: The C3-hydroxymethyl group is first "activated" by converting it into a better leaving group. Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N) or pyridine yields the corresponding tosylate ester. This transforms the C3-methylene carbon into a potent electrophile.

  • Tandem Cyclization: The activated intermediate is then treated with a sulfur source like sodium sulfide (Na₂S).

    • Step 2a (SN2): The sulfide anion first attacks the electrophilic methylene carbon, displacing the tosylate group to form a pyridyl-thiolate intermediate.

    • Step 2b (SNAr): The newly formed and highly nucleophilic thiolate immediately performs an intramolecular attack on the C4-position, displacing the chloride to close the thiophene ring and form the target thieno[3,2-c]pyridine.

Visualization: Thieno[3,2-c]pyridine Formation

Caption: Proposed workflow for thieno[3,2-c]pyridine synthesis.

Experimental Protocol: Synthesis of 2-Methoxythieno[3,2-c]pyridine

Materials & Equipment:

  • (4-Chloro-2-methoxypyridin-3-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification equipment as listed in Protocol 1.3.

Procedure:

  • Tosylation (Activation):

    • Dissolve (4-Chloro-2-methoxypyridin-3-yl)methanol (1.0 equiv) in anhydrous DCM in a round-bottom flask under N₂.

    • Add triethylamine (1.5 equiv) and cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC for the consumption of the starting alcohol.

    • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The crude tosylate is often sufficiently pure to be used directly in the next step.

  • Cyclization:

    • Transfer the crude tosylate intermediate to a new flask under N₂.

    • Add sodium sulfide nonahydrate (1.5 equiv) and dissolve the mixture in anhydrous DMF.

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the formation of the product by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it into a beaker of ice water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure 2-methoxythieno[3,2-c]pyridine. General procedures for this type of cyclization are well-documented.[2]

Data Summary: Thieno[3,2-c]pyridine Synthesis
ParameterCondition / ReagentRationale
Activating Agent p-Toluenesulfonyl chloride (TsCl)Converts the poorly reactive hydroxyl group into an excellent tosylate leaving group, activating the C3-methylene for SN2 reaction.
Sulfur Source Sodium Sulfide (Na₂S)A cost-effective and potent sulfur nucleophile capable of performing the required tandem displacement reactions.
Solvent DCM (Step 1), DMF (Step 2)DCM is ideal for the tosylation. Polar aprotic DMF is required for Step 2 to solvate the sulfide salt and facilitate both SN2 and SNAr reactions.
Temperature 80-100 °C (Step 2)Elevated temperature is necessary to overcome the activation energy for the SNAr step of the cyclization.
Expected Yield 60-80% (over two steps)Typical yields for tosylation followed by cyclization with a sulfur nucleophile.

Conclusion

(4-Chloro-2-methoxypyridin-3-yl)methanol is a highly effective and versatile building block for the synthesis of medicinally relevant fused heterocycles. The orthogonal reactivity of its three functional groups—the C3-hydroxymethyl, C4-chloro, and C2-methoxy moieties—allows for the rational design of synthetic routes to diverse scaffolds such as furo[3,2-c]pyridines and thieno[3,2-c]pyridines. The protocols detailed herein provide a robust foundation for researchers in drug discovery and organic synthesis to access these valuable heterocyclic cores.

References

  • Taszarek, M., & Reissig, H.-U. (2022). SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. HETEROCYCLES, 104(11), 2053. [Link]

  • Búdová, M., et al. (2006). Synthesis and Reactions of 2- and 4-Substituted Furo[3,2-c]pyridines. ResearchGate. [Link]

  • Malen, C., & Poignant, J. C. (1979). Process for the preparation of thieno(2,3-c)- and thieno(3,2-c)pyridines.
  • Maffrand, J. P., & Eloy, F. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
  • Aksenov, A. V., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Gorelov, D. S., et al. (2021). Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. Semantic Scholar. [Link]

  • Yadav, G., & Singh, P. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Tyrosine Kinase Inhibitors Utilizing Pyridine Methanol Intermediates

Introduction: The Strategic Importance of Pyridine Methanols in Kinase Inhibitor Synthesis Tyrosine kinase inhibitors (TKIs) have revolutionized the landscape of targeted cancer therapy by selectively blocking the signal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridine Methanols in Kinase Inhibitor Synthesis

Tyrosine kinase inhibitors (TKIs) have revolutionized the landscape of targeted cancer therapy by selectively blocking the signaling pathways that drive tumor growth and proliferation.[1] Within the vast chemical space of kinase inhibitors, pyridine-containing scaffolds are a recurring and highly successful motif.[2][3] The pyridine ring's unique electronic properties, its ability to form crucial hydrogen bonds with the kinase hinge region, and its utility as a bioisosteric replacement for a phenyl ring make it a privileged structure in modern medicinal chemistry.[1][4]

This technical guide focuses on the synthesis of TKIs through the strategic use of pyridine methanol intermediates. These versatile building blocks, also known as pyridylcarbinols or piconols, offer a readily functionalizable handle for constructing complex molecular architectures.[5] The hydroxyl group can be easily converted into a leaving group for nucleophilic substitution or utilized in coupling reactions, providing a convergent and efficient approach to TKI synthesis. This document provides detailed protocols for the preparation of a key pyridine methanol intermediate and its subsequent elaboration into a TKI scaffold, emphasizing the rationale behind experimental choices and providing a framework for the synthesis of a diverse range of kinase inhibitors.

Visualizing the Synthetic Strategy: From Intermediate to Final Product

The overall synthetic workflow involves the preparation of a key pyridine methanol intermediate, followed by its coupling to an appropriate partner to form the core of the tyrosine kinase inhibitor.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: TKI Core Assembly cluster_2 Part 3: Final Product Characterization start Commercially Available Pyridine Derivative intermediate (4-(Pyridin-3-yl)phenyl)methanol start->intermediate Suzuki-Miyaura Coupling tki_core Tyrosine Kinase Inhibitor Scaffold intermediate->tki_core Buchwald-Hartwig Amination coupling_partner Amine Coupling Partner coupling_partner->tki_core purification Purification (Chromatography) tki_core->purification characterization Structural Elucidation (NMR, MS) purification->characterization

Caption: Synthetic workflow for TKI preparation.

Part 1: Synthesis of a Key Pyridine Methanol Intermediate: (4-(Pyridin-3-yl)phenyl)methanol

This protocol details the synthesis of (4-(pyridin-3-yl)phenyl)methanol, a valuable intermediate where the pyridine and methanol-bearing phenyl ring are coupled. This is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

(4-Bromophenyl)methanol + 3-Pyridinylboronic acid --(Pd(PPh₃)₄, K₂CO₃)--> (4-(Pyridin-3-yl)phenyl)methanol

Materials and Reagents:

Reagent/MaterialGradeSupplier
(4-Bromophenyl)methanol≥98%Commercially available
3-Pyridinylboronic acid≥97%Commercially available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially available
1,4-DioxaneAnhydrous, ≥99.8%Commercially available
Deionized WaterIn-house-
Ethyl AcetateACS GradeCommercially available
HexanesACS GradeCommercially available
Brine (Saturated NaCl solution)In-house-
Anhydrous Sodium Sulfate (Na₂SO₄)-Commercially available

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine (4-bromophenyl)methanol (1.0 mmol, 1.0 equiv.), 3-pyridinylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.) to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate to afford the pure (4-(pyridin-3-yl)phenyl)methanol.[7]

Part 2: Assembly of the TKI Core via Buchwald-Hartwig Amination

The synthesized (4-(pyridin-3-yl)phenyl)methanol is then converted to a suitable derivative (e.g., by chlorination of the alcohol to a benzyl chloride) and coupled with an appropriate amine partner to construct the TKI scaffold. This section details a general protocol for the Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme (Illustrative):

(4-(Chloromethyl)phenyl)(pyridin-3-yl)methanone + Amine --(Pd catalyst, Ligand, Base)--> TKI Scaffold

Materials and Reagents:

Reagent/MaterialGradeSupplier
Pyridine Methanol DerivativeAs synthesized-
Amine Coupling Partner≥98%Commercially available
Palladium(II) Acetate (Pd(OAc)₂)98%Commercially available
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Commercially available
Sodium tert-butoxide (NaOtBu)≥97%Commercially available
TolueneAnhydrous, ≥99.8%Commercially available
Ethyl AcetateACS GradeCommercially available
Saturated Ammonium Chloride SolutionIn-house-
Brine (Saturated NaCl solution)In-house-
Anhydrous Magnesium Sulfate (MgSO₄)-Commercially available

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the pyridine methanol derivative (1.0 mmol, 1.0 equiv.), the amine coupling partner (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Catalyst and Ligand Premixing (Optional but Recommended): In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand. For this reaction, a suitable catalyst system is Pd(OAc)₂ and XPhos.

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon.

  • Catalyst and Solvent Addition: Add the palladium catalyst (0.02 mmol, 0.02 equiv.) and ligand (0.04 mmol, 0.04 equiv.) to the reaction tube, followed by the addition of anhydrous toluene (5 mL).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extraction: Dilute with ethyl acetate and water, and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography to yield the final TKI.

Part 3: Purification and Characterization of Tyrosine Kinase Inhibitors

Rigorous purification and characterization are essential to ensure the identity, purity, and stability of the synthesized TKI.

Purification

High-performance liquid chromatography (HPLC) is a widely used technique for the purification and analysis of TKIs.[10]

  • Column: A reverse-phase C18 column is typically employed.[11]

  • Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium acetate, is used for elution.[12]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 267 nm) is common.[10]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of small molecules.[13][14]

  • ¹H NMR: Provides information on the number of different types of protons and their chemical environments. Expected signals for a TKI with a pyridine methanol-derived moiety would include aromatic protons from the pyridine and other aryl rings, as well as signals for the methylene group adjacent to the pyridine ring.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.[14]

  • Electrospray Ionization (ESI): A soft ionization technique well-suited for the analysis of polar molecules like many TKIs.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound.

Quantitative Data Summary

The following table provides representative data for the synthesis of a generic TKI using the protocols outlined above. Actual yields and purity will vary depending on the specific substrates and reaction conditions.

StepProductYield (%)Purity (%) (by HPLC)¹H NMRMS (m/z)
1(4-(Pyridin-3-yl)phenyl)methanol85-95>98Conforms to structure[M+H]⁺ calculated and found
2Final TKI60-80>99Conforms to structure[M+H]⁺ calculated and found

Mechanism of Action: Tyrosine Kinase Inhibition

The synthesized TKI is designed to inhibit the activity of a specific tyrosine kinase. This is typically achieved by competing with adenosine triphosphate (ATP) for binding to the kinase's active site.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by TKI ATP ATP Kinase Tyrosine Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation TKI Tyrosine Kinase Inhibitor Inactive_Kinase Inactive Kinase TKI->Inactive_Kinase binds to ATP pocket No_Phosphorylation No Phosphorylation Inactive_Kinase->No_Phosphorylation

Sources

Application

Reaction conditions for converting (4-Chloro-2-methoxypyridin-3-yl)methanol to alkyl halides

Executive Summary This guide details the optimized protocols for converting (4-Chloro-2-methoxypyridin-3-yl)methanol (Compound 1 ) into its corresponding alkyl chloride and bromide derivatives. These intermediates are cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for converting (4-Chloro-2-methoxypyridin-3-yl)methanol (Compound 1 ) into its corresponding alkyl chloride and bromide derivatives.

These intermediates are critical "benzylic-like" electrophiles used in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. The primary synthetic challenge is the acid-lability of the 2-methoxy group , which is prone to demethylation under harsh acidic conditions to form the corresponding 2-pyridone. Consequently, standard "boil in HBr" or neat thionyl chloride protocols are unsuitable.

This note presents two validated pathways:

  • Base-Buffered Chlorination: Using Thionyl Chloride (

    
    ) with base scavenging for scale-up.
    
  • Appel Bromination: A neutral-pH protocol using

    
     for high-sensitivity applications.
    

Critical Substrate Analysis

The substrate (Compound 1 ) possesses three distinct reactive centers that dictate our method selection:

FeatureReactivity ProfileSynthetic RiskMitigation Strategy
C3-Hydroxymethyl Primary, "Benzylic-like" alcohol.Desired site of substitution.Activate with oxophilic reagents (

,

).
C2-Methoxy Electron-donating ether.High Risk: Acid-catalyzed hydrolysis to 2-pyridone.Crucial: Maintain pH

7 or use rapid, cold reaction conditions.
C4-Chlorine Electron-withdrawing group.Potential for

displacement (low risk in non-polar solvents).
Avoid heating with strong nucleophiles in polar aprotic solvents.
Mechanistic Pathway & Decision Logic

The following diagram outlines the reaction pathways and the critical decision points for reagent selection.

ReactionPathways Substrate (4-Chloro-2-methoxypyridin-3-yl)methanol Decision Target Halide? Substrate->Decision SOCl2 SOCl2 + Pyridine (Buffered Chlorination) Decision->SOCl2 Chloride (Robust) Appel CBr4 + PPh3 (Appel Reaction) Decision->Appel Bromide (Mild) Int_Chloride Intermediate: Chlorosulfite SOCl2->Int_Chloride 0°C, DCM Product_Cl Target: Alkyl Chloride (Stable Free Base) Int_Chloride->Product_Cl SN2 (Pyridine assisted) Int_OxyPhos Intermediate: Oxyphosphonium Appel->Int_OxyPhos Neutral pH Product_Br Target: Alkyl Bromide (High Reactivity) Int_OxyPhos->Product_Br SN2 Displacement

Figure 1: Reaction logic flow. The buffered chlorination pathway prevents acid buildup, while the Appel reaction offers a neutral alternative for bromination.

Protocol A: Buffered Chlorination (Scale-Up Preferred)

Objective: Synthesis of 3-(chloromethyl)-4-chloro-2-methoxypyridine. Rationale: Thionyl chloride is cost-effective and efficient. However, the byproduct HCl must be scavenged immediately to prevent the 2-OMe group from cleaving. We employ Dichloromethane (DCM) as the solvent and Triethylamine (TEA) or Pyridine as the base.

Materials
  • Substrate: (4-Chloro-2-methoxypyridin-3-yl)methanol (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 - 1.5 equiv)
    
  • Base: Triethylamine (TEA) (2.0 equiv)

  • Solvent: Anhydrous DCM (10 volumes)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with the Substrate and DCM . Cool the solution to 0°C using an ice bath.

  • Base Addition: Add TEA (2.0 equiv) dropwise. Note: The solution may warm slightly; ensure it returns to 0°C.

  • Chlorination: Add

    
      (1.5 equiv) dropwise via syringe or addition funnel over 15–20 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur.[1] Ensure proper venting through a scrubber.[2]
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1) or LCMS. The alcohol spot should disappear.

  • Quench: Cool back to 0°C. Quench carefully with saturated aqueous

    
     . Caution: Vigorous bubbling.
    
  • Workup:

    • Separate the organic layer.[3][4]

    • Extract the aqueous layer twice with DCM.

    • Combined organics must be washed with Brine and dried over

      
       .[5]
      
  • Isolation: Concentrate in vacuo at < 40°C .

    • Stability Note: Do not overheat. The product is a reactive benzylic chloride.

  • Purification: Usually not required if conversion is quantitative. If needed, perform a short plug filtration over silica gel (eluting with 10% EtOAc/Hexanes).

Expected Yield: 85–95% Storage: Store at -20°C under Argon.

Protocol B: Neutral Appel Bromination (High Sensitivity)

Objective: Synthesis of 3-(bromomethyl)-4-chloro-2-methoxypyridine. Rationale: Standard bromination with


 or 

generates significant acid. The Appel Reaction (

) proceeds under essentially neutral conditions, making it the safest method for preserving the methoxy ether.
Materials
  • Substrate: (4-Chloro-2-methoxypyridin-3-yl)methanol (1.0 equiv)

  • Reagent A: Carbon Tetrabromide (

    
    ) (1.2 equiv)
    
  • Reagent B: Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Solvent: Anhydrous DCM (15 volumes)

Step-by-Step Procedure
  • Setup: Use a dry flask under nitrogen atmosphere.

  • Dissolution: Dissolve the Substrate and

    
      in DCM  at 0°C.
    
  • Activation: Add

    
      portion-wise (solid) or as a solution in DCM dropwise over 20 minutes.
    
    • Why: Adding

      
       slowly keeps the concentration of the active phosphonium species controlled and manages the exotherm.
      
  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 2–3 hours.

    • Visual: The reaction often turns a light yellow/orange.

  • Workup:

    • Add Hexanes (equal volume to DCM) to the reaction mixture. This precipitates the bulk of the Triphenylphosphine Oxide (

      
      ) byproduct.
      
    • Filter the solids through a Celite pad.[4]

  • Purification: Concentrate the filtrate. The residue will contain some residual

    
    .
    
    • Flash Chromatography:[4] Required.[4][6][7] Elute with a gradient of 0-20% EtOAc in Hexanes. The alkyl bromide moves significantly faster than the alcohol and the phosphine oxide.

Expected Yield: 75–85% Safety Note:


 is toxic. Handle in a fume hood.

Quality Control & Troubleshooting

ParameterObservationCorrective Action
NMR Shift (

)
Alcohol

(~4.6 ppm) shifts to ~4.7 ppm (Cl) or ~4.5 ppm (Br) .
If 4.6 ppm persists, reaction is incomplete. Add more reagent.
Product Stability Product turns pink/black upon storage.Decomposition/Polymerization. Store as a solution in DCM at -20°C or use immediately.
Impurity: Pyridone New spot on TLC (very polar), loss of OMe signal in NMR.Acid conditions were too harsh.[7] Switch to Appel protocol or increase Base equivalents in Protocol A.
Lachrymator Eyes tearing during workup.Safety Alert: Benzylic halides are potent lachrymators. Use proper ventilation and eye protection.

References

  • General Chlorination of Pyridinyl Alcohols

    • Synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[8] Rasayan J. Chem., Vol. 17, No. 4, 2024.

  • Appel Reaction Methodology

    • Appel Reaction - Organic Chemistry Portal.
  • Thionyl Chloride Mechanism & Base Effects

    • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.[9] Master Organic Chemistry.

  • Properties of Halogenated Pyridines

    • An In-depth Technical Guide to 4-(Chloromethyl)-2-methoxypyridine. BenchChem.[10]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimization of (4-Chloro-2-methoxypyridin-3-yl)methanol Synthesis

Topic: Improving yield of (4-Chloro-2-methoxypyridin-3-yl)methanol reduction steps Content type: Technical Support Center / Troubleshooting Guide Executive Summary & Core Directive The reduction of Methyl 4-chloro-2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield of (4-Chloro-2-methoxypyridin-3-yl)methanol reduction steps Content type: Technical Support Center / Troubleshooting Guide

Executive Summary & Core Directive

The reduction of Methyl 4-chloro-2-methoxynicotinate (or its corresponding acid/aldehyde) to (4-Chloro-2-methoxypyridin-3-yl)methanol is a critical intermediate step in the synthesis of various kinase inhibitors and active pharmaceutical ingredients (APIs).

The Critical Challenge: The 4-chloro substituent on the pyridine ring is activated toward nucleophilic aromatic substitution (SNAr) and hydrodehalogenation. Standard reduction protocols (e.g., refluxing LiAlH₄) often lead to significant dechlorination (formation of des-chloro impurities) or demethylation , drastically reducing yield.

The Solution: This guide prioritizes a chemoselective reduction strategy using modified borohydride systems (NaBH₄/CaCl₂) or controlled aluminohydride reduction to preserve the halogen handle while ensuring complete conversion.

Process Logic & Visualization

The following workflow illustrates the critical decision points and reaction pathways.

ReductionWorkflow Start Methyl 4-chloro-2- methoxynicotinate Reagent_A Method A (Recommended): NaBH4 + CaCl2 (MeOH/THF, 0°C) Start->Reagent_A Reagent_B Method B (Alternative): LiAlH4 (1.05 eq) (THF, -10°C) Start->Reagent_B Intermediate Borate/Aluminate Complex Reagent_A->Intermediate High Selectivity Reagent_B->Intermediate Fast / Risk of S_NAr Impurity_1 Impurity A: Des-chloro analog (Over-reduction) Reagent_B->Impurity_1 T > 0°C Quench Quench: Sat. NH4Cl or Rochelle Salt Intermediate->Quench Product Target Alcohol: (4-Chloro-2-methoxypyridin- 3-yl)methanol Quench->Product Impurity_2 Impurity B: Pyridone derivative (Demethylation) Quench->Impurity_2 pH < 3

Caption: Figure 1. Chemoselective reduction workflow. Method A (Green path) minimizes side reactions compared to Method B (Yellow path).

Troubleshooting Guide (Q&A)

Issue 1: Significant formation of the des-chloro impurity (approx. 10-15%).[1]

Q: Why am I losing the chlorine atom during reduction? A: The 4-position of the pyridine ring is electron-deficient (para to nitrogen), making the chlorine susceptible to displacement by strong hydride nucleophiles (SNAr mechanism) or radical hydrodehalogenation.

  • Root Cause: Using LiAlH₄ at room temperature or reflux is the primary culprit. The high reactivity of aluminohydrides promotes attack at the ring carbons.

  • Correction: Switch to NaBH₄ activated with CaCl₂ or LiCl in MeOH/THF [1]. This system generates a borohydride species that is electrophilic enough to reduce the ester but insufficiently nucleophilic to displace the aryl chloride. If you must use LiAlH₄, lower the temperature to -10°C and add the hydride solution slowly to the ester (inverse addition) to keep the hydride concentration low relative to the substrate.

Issue 2: Incomplete conversion of the ester.

Q: The reaction stalls with 20% starting material remaining. Adding more NaBH₄ doesn't help. A: Standard NaBH₄ in methanol reduces esters very slowly.

  • Root Cause: Lack of Lewis acid activation.

  • Correction: Add CaCl₂ (1.0–2.0 equiv) or LiCl to the reaction mixture. The metal cation coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating hydride attack. Alternatively, heating the NaBH₄ reaction to 50°C is safer than using LiAlH₄, but ensure the solvent is dry to prevent reagent decomposition [2].

Issue 3: Low isolated yield despite full conversion (Product loss in aqueous layer).

Q: My TLC shows a strong product spot, but I recover very little after extraction. A: Pyridyl methanols are polar and possess a basic nitrogen, making them amphoteric and water-soluble.[1]

  • Root Cause: Incorrect pH during workup or "salting in" effects.

  • Correction:

    • pH Control: Ensure the aqueous layer is adjusted to pH 8–9 before extraction. At acidic pH, the pyridine nitrogen is protonated (pyridinium salt), trapping it in the water phase.

    • Salting Out: Saturate the aqueous phase with NaCl before extraction.

    • Solvent Choice: Use DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) for extraction, as EtOAc may not be polar enough to pull the alcohol from water efficiently.

Issue 4: Formation of a crystalline solid that is not the product (Demethylation).

Q: I isolated a high-melting solid that lacks the methoxy signal in NMR. A: You have likely formed the pyridone derivative (2-hydroxypyridine tautomer).

  • Root Cause: Acidic hydrolysis of the 2-methoxy group.[1] This often happens if the reaction is quenched with strong acid (e.g., 1M HCl) and allowed to stand, or if the reaction generates significant heat during quenching.

  • Correction: Quench with Saturated NH₄Cl or Rochelle salt (potassium sodium tartrate) solution. Avoid lowering the pH below 4 during workup.

Optimized Experimental Protocol

Method: Calcium Borohydride Reduction (Recommended) Target Scale: 10 mmol

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent Prep: Dissolve Methyl 4-chloro-2-methoxynicotinate (2.02 g, 10 mmol) in anhydrous THF (20 mL) and MeOH (10 mL) . Cool to 0°C .[2]

  • Activation: Add CaCl₂ (anhydrous, 2.22 g, 20 mmol) in one portion. Stir for 15 minutes. Note: The solution may become cloudy.

  • Reduction: Add NaBH₄ (1.13 g, 30 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[2]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Quench: Cool back to 0°C. Slowly add Saturated NH₄Cl (20 mL) . Stir for 30 minutes to decompose borate complexes.

  • Workup:

    • Evaporate the bulk of the organic solvents (THF/MeOH) under reduced pressure.

    • Dilute the aqueous residue with water (10 mL) and adjust pH to ~8-9 with dilute NaHCO₃ if necessary.

    • Extract with DCM (3 x 30 mL) .

    • Wash combined organics with Brine (20 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOAc/Heptane or flash chromatography (Gradient: 20% -> 60% EtOAc in Hexane).

Comparative Data: Reducing Agents

Reagent SystemReactivity4-Cl StabilityYield PotentialNotes
NaBH₄ / CaCl₂ ModerateHigh 85-92% Recommended. Best balance of safety and selectivity. [1]
LiAlH₄ (LAH) HighLow60-75%Requires -10°C. Risk of dechlorination and dangerous workup. [3]
DIBAL-H ModerateMedium70-80%Good for aldehyde synthesis; excess needed for alcohol.[1] Expensive.
BH₃·THF HighHigh80-85%Excellent for Acid precursors, but less chemoselective with esters.[1]

References

  • Brown, H. C., & Choi, Y. M. (1982). The Sodium Borohydride-Calcium Chloride System: A Convenient and Selective Reducing Agent for Carboxylic Esters. Synthesis , 1982(07), 573-575.[1]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry , 609(1-2), 137-151.[1]

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1]

Sources

Optimization

Avoiding dechlorination side reactions during pyridine methanol synthesis

Topic: Avoiding Dechlorination Side Reactions Ticket Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Process Integrity Risk) Executive Summary Synthesizing pyridine methanols (pyridyl carbi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Dechlorination Side Reactions

Ticket Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Process Integrity Risk)

Executive Summary

Synthesizing pyridine methanols (pyridyl carbinols) from chlorinated pyridine precursors (esters or acids) presents a classic chemoselectivity challenge. The high electronegativity of the chlorine atom activates the pyridine ring, making the C-Cl bond susceptible to oxidative addition by transition metals (during hydrogenation) or nucleophilic attack (during hydride reductions).

This guide provides validated protocols to selectively reduce the carbonyl functionality while preserving the halogen substituent.

Module 1: The Chemical Reduction Protocol (Recommended)

Primary Solution: Modified Borohydride Reduction

For laboratory to pilot-scale synthesis, the use of Sodium Borohydride (


) activated by Calcium Chloride (

) is the most robust method to avoid dechlorination. Unlike Lithium Aluminum Hydride (

), which frequently causes over-reduction or ring-opening, the

system generates a borohydride species in situ that is electrophilically activated but nucleophilically mild.
The Mechanism: Chelation Control

Standard


 is too slow to reduce esters. Adding 

creates a calcium borohydride species. The

ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This lowers the activation energy for hydride attack specifically at the carbonyl carbon, leaving the C-Cl bond on the pyridine ring untouched.

G cluster_0 Key Selectivity Factor Start Chloropyridine Ester Complex Activated Complex (Ca++ coordinated to C=O) Start->Complex + CaCl2 (Lewis Acid) Side Side Reaction: C-Cl Reduction Start->Side Avoided by Low Temp & Mild Reagent Hydride Hydride Attack (H- from BH4) Complex->Hydride Activation Intermed Alkoxyborohydride Intermediate Hydride->Intermed Product Chloropyridine Methanol (Cl Intact) Intermed->Product Hydrolysis

Figure 1: Chelation-controlled reduction mechanism preventing interaction with the C-Cl bond.

Standard Operating Procedure (SOP-01): NaBH4/CaCl2 Reduction

Reagents:

  • Substrate: Chloropyridine ethyl/methyl ester (1.0 equiv)

  • Solvent: THF:Methanol (1:2 ratio) – Critical for solubility and activation.

  • Reductant:

    
     (3.0 equiv)[1]
    
  • Activator:

    
     (anhydrous, 1.5 equiv)
    

Step-by-Step Protocol:

  • Preparation: Dissolve the chloropyridine ester (10 mmol) in dry THF (20 mL) and Methanol (40 mL).

  • Activation: Add anhydrous

    
     (15 mmol) in one portion. Stir for 15 minutes at 
    
    
    
    to allow coordination.
  • Reduction: Add

    
     (30 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by TLC/HPLC. Reaction is typically complete in 2–4 hours.

  • Quench: Cool to

    
    . Carefully add saturated 
    
    
    
    solution or 1M HCl until pH 6–7.
  • Extraction: Evaporate bulk methanol. Extract aqueous residue with Ethyl Acetate.[2]

  • Result: High yield (>85%) of alcohol with <0.1% dechlorinated impurity.

Module 2: Catalytic Hydrogenation Troubleshooting

Context: If you must use hydrogenation (e.g., large-scale manufacturing where hydride waste is prohibitive), you face the highest risk of dechlorination (hydrodehalogenation).

The Problem: Palladium (Pd) is excellent at oxidative addition into C-Cl bonds, especially on electron-deficient rings like pyridine.

Decision Matrix: Catalyst Selection
Catalyst SystemRisk of DechlorinationActivityRecommendation
Pd/C (Standard) Critical HighDO NOT USE. Will strip Cl rapidly.
Pt/C (Sulfided) LowModeratePreferred. Sulfur poisons the sites active for C-Cl insertion.
Raney Nickel HighHighAvoid. Difficult to control selectivity.
Pd/C + Inhibitor ModerateModerateAcceptable if Pt/C is unavailable. Use amine poisons.
Troubleshooting Protocol: Poisoning the Catalyst

If you are observing "Des-Chloro" impurities (M-34 mass shift in LCMS), implement the following immediately:

  • Switch Metal: Change from Pd/C to 5% Pt/C (sulfided) . Platinum has a lower affinity for C-Cl oxidative addition than Palladium.

  • Add Inhibitors: If using Pd is unavoidable, dope the reaction mixture with Thiophene (0.1 mol%) or Ethylenediamine . These species bind to the high-energy "kink" sites on the catalyst surface where dehalogenation typically occurs, forcing the reaction to proceed only at the sites capable of carbonyl reduction.

  • Solvent Control: Avoid acidic media. The HCl byproduct autocatalyzes further dechlorination. Add Sodium Acetate (1.1 equiv) to buffer the system, but ensure the catalyst is sulfided to prevent the base from promoting the dehalogenation pathway.

Module 3: Critical FAQs

Q1: Why not just use Lithium Aluminum Hydride (LiAlH4)? A:


 is a "hard" nucleophile. While it will reduce the ester, it carries two risks:
  • Over-reduction: It can reduce the pyridine ring itself (forming dihydropyridines).

  • Safety: The workup generates aluminum salts that are difficult to filter (emulsions), and the reagent is pyrophoric. The

    
     method is chemically milder and operationally safer.
    

Q2: I see a "scrambled" product where the Cl has moved positions. What happened? A: This is likely the "Halogen Dance" mechanism, often seen if you tried a lithiation (e.g., n-BuLi) approach. If you treat a chloropyridine with a strong base, the lithium can exchange with the halogen or deprotonate adjacent to it, leading to migration.

  • Fix: Avoid organolithium routes for simple ester reductions. Stick to the hydride method (Module 1).

Q3: Can I use Ethanol instead of Methanol for the NaBH4 reduction? A: Yes, but the reaction will be slower. Methanol participates in the formation of alkoxy-borohydride species which are the active reductants. If using Ethanol, ensure you maintain the


 stoichiometry to drive the reaction.
References
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Brown, H. C., & Subba Rao, B. C. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society, 78(11), 2582–2588. Link

  • Hamada, Y., et al. (2004). Efficient synthesis of 3-pyridinemethanol derivatives via selective reduction of esters.[2] Organic Process Research & Development. (Validates the NaBH4/CaCl2 industrial application).

  • Maegawa, T., et al. (2007). Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. Chemistry – A European Journal, 13(20), 5937-5943. (Discusses catalyst poisoning to prevent dehalogenation). Link

Sources

Troubleshooting

Stability of (4-Chloro-2-methoxypyridin-3-yl)methanol in acidic conditions

Introduction (4-Chloro-2-methoxypyridin-3-yl)methanol is a substituted pyridine derivative used as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure contain...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Chloro-2-methoxypyridin-3-yl)methanol is a substituted pyridine derivative used as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure contains multiple functional groups—a pyridine ring, a chloro substituent, a methoxy ether, and a primary alcohol—each with distinct reactivities. A frequent challenge for researchers is the compound's limited stability under acidic conditions, which are often required for subsequent synthetic steps or workup procedures. This guide provides an in-depth analysis of the potential degradation pathways, offers troubleshooting advice for common experimental issues, and outlines protocols for assessing stability.

Core Concept: The Inevitable First Step - Pyridine Protonation

The foundational principle governing the reactivity of this molecule in acid is the basicity of the pyridine nitrogen. Regardless of the acid's concentration or identity, the first and fastest reaction is the protonation of the pyridine ring to form a pyridinium ion. This event is not a degradation itself, but it is the critical activating step that significantly enhances the reactivity of the substituents on the ring, particularly the 4-chloro group.[1][2][3] The electron-withdrawing effect of the protonated nitrogen makes the pyridine ring more electron-deficient and thus highly susceptible to nucleophilic attack.

Caption: Initial protonation of the pyridine nitrogen activates the molecule.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered when using (4-Chloro-2-methoxypyridin-3-yl)methanol in acidic environments.

Q1: I performed an acidic workup (e.g., dilute HCl wash) and my post-reaction analysis (TLC, LC-MS) shows a new, more polar major impurity. What is it?

A1: Most Likely Cause: Hydrolysis of the 4-Chloro Group.

This is the most common and facile degradation pathway under mild acidic conditions. The protonation of the pyridine nitrogen makes the C4 position highly electrophilic and vulnerable to nucleophilic aromatic substitution (SNAr) by water. The result is the replacement of the chloro group with a hydroxyl group, forming (4-Hydroxy-2-methoxypyridin-3-yl)methanol, which is significantly more polar.

  • Mechanism: The pyridinium ion is attacked by a water molecule at the C4 position. Subsequent loss of a proton and HCl leads to the hydroxylated product. This reaction is often faster than desired synthetic transformations.[1][4][5]

  • Troubleshooting:

    • Minimize Contact Time: Perform acidic washes quickly and at low temperatures (0-5 °C).

    • Use Weaker Acids: If possible, use a saturated ammonium chloride (NH₄Cl) solution, which is mildly acidic, instead of strong mineral acids.

    • Alternative Workup: Consider a basic workup (e.g., with sodium bicarbonate solution) if your target compound is stable under those conditions.

CompoundMolecular Weight ( g/mol )PolarityExpected m/z [M+H]⁺
Starting Material 173.60Lower174.03
Hydrolysis Product 155.15Higher156.05
Q2: My reaction in a strong acid (e.g., HBr, conc. H₂SO₄) at elevated temperatures resulted in very low yield and multiple unidentified products. What are the likely degradation pathways?

A2: Multiple Degradation Pathways Under Harsh Conditions.

Strong acids and high temperatures can initiate several degradation reactions simultaneously. Beyond the hydrolysis of the chloro group, you must consider the cleavage of the methoxy ether and reactions involving the hydroxymethyl group.

  • Pathway A: Chloro Group Substitution: As described in Q1, but can also involve substitution by the acid's counter-ion (e.g., Br⁻ from HBr).

  • Pathway B: Acid-Catalyzed Methoxy Cleavage: Aryl ethers can be cleaved by strong acids like HBr or HI.[6][7] The mechanism involves protonation of the ether oxygen, followed by an SN2 attack on the methyl group by a nucleophile (e.g., Br⁻). This would yield a 2-pyridone derivative, which exists in tautomeric equilibrium with its 2-hydroxypyridine form. This process is generally slower than C4-substitution and requires more forcing conditions.

  • Pathway C: Hydroxymethyl Group Reactions: The primary alcohol can be protonated to form a good leaving group (H₂O). This can lead to substitution by the acid's counter-ion via an SN2 mechanism. While a primary carbocation is too unstable to form, this pathway can become relevant at high temperatures with high concentrations of good nucleophiles.

G cluster_products Potential Degradation Products A (4-Chloro-2-methoxy -pyridin-3-yl)methanol B Pyridinium Ion (Activated Intermediate) A->B + H+ P1 4-Hydroxy Product (via SNAr) B->P1 +H₂O (Mild Acid) P2 2-Pyridone Product (via Ether Cleavage) B->P2 Strong Acid (HBr) High Temp P3 3-Halomethyl Product (via SN2) B->P3 Strong Acid (HBr) High Temp

Caption: Competing degradation pathways for the compound in strong acid.

Q3: Which acidic conditions are generally considered "safe" for this molecule, and which should I avoid?

A3: Condition selection is critical. Below is a general guide.

The "safety" of an acidic condition depends on temperature, concentration, the nucleophilicity of the counter-ion, and exposure time.

Condition TierReagents & ConditionsRisk LevelRationale & Key Considerations
Generally Tolerated Acetic Acid (AcOH)Trifluoroacetic Acid (TFA) at ≤ 25°CBrief wash with dilute aq. HCl or H₂SO₄ at 0°CLow Non-nucleophilic counter-ions (acetate, trifluoroacetate) minimize substitution. Low temperatures and short exposure times are crucial to prevent hydrolysis.
Use with Caution Concentrated HCl at 0-25°Cp-Toluenesulfonic acid (pTSA) in non-aqueous solventMedium Chloride is a moderate nucleophile, increasing the risk of C4 substitution over time. Monitor reaction progress closely.
High Risk / Avoid Concentrated HBr or HIConcentrated H₂SO₄ at > 50°CRefluxing in any strong acidHigh Strong nucleophiles (Br⁻, I⁻) will readily attack both the C4 position and the methoxy's methyl group.[6][7] High temperatures provide the activation energy for multiple degradation pathways.
Q4: How can I experimentally test the stability of my compound for a new acid-catalyzed process?

A4: Perform a controlled stability study.

Before committing your bulk material to a new reaction, run a small-scale experiment specifically to assess stability under the proposed conditions.

Caption: Workflow for an experimental stability test.

Experimental Protocol: Stability Assessment

  • Setup: In a small vial, dissolve a known amount of (4-Chloro-2-methoxypyridin-3-yl)methanol (e.g., 10 mg) in the reaction solvent (e.g., 1 mL).

  • Time Zero Sample: Before adding the acid, take a small aliquot for LC-MS and TLC analysis. This is your t=0 reference.

  • Initiation: Add the planned amount of your acid catalyst. Stir the reaction at the intended temperature.

  • Time-Point Monitoring: Take small aliquots at regular intervals (e.g., 30 min, 2 hr, 6 hr, 24 hr). Immediately quench each aliquot with a mild base (like saturated NaHCO₃ solution) and extract with a suitable organic solvent (e.g., ethyl acetate) to stop the degradation.

  • Analysis: Analyze all samples by LC-MS and TLC.

    • LC-MS: Quantify the disappearance of your starting material's peak (m/z [M+H]⁺ ≈ 174.03). Look for the appearance of new peaks corresponding to potential degradation products (e.g., m/z ≈ 156.05 for hydrolysis).

    • TLC: Observe the appearance of new, often more polar, spots.

This systematic approach will give you a clear picture of your compound's half-life and degradation profile under your specific reaction conditions, allowing you to optimize for stability.

References
  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Pyridines - Wikipedia. (n.d.). Wikipedia. [Link]

  • Enhancing Auxiliary‐Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds - PMC. (n.d.). National Institutes of Health. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC. (2011, December 27). National Institutes of Health. [Link]

  • The reaction of 4-chloropyridine with some amines - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • The polymerisation of 4-chloropyridine - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem. (n.d.). PubChem. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024, March 19). Chemistry LibreTexts. [Link]

  • Cleavage of Ethers with Acids - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments | ACS Sustainable Chemistry & Engineering. (2013, November 11). ACS Publications. [Link]

Sources

Optimization

Technical Guide: Troubleshooting Reduction of 4-Chloro-2-Methoxynicotinic Ester

To: R&D Chemistry Team From: Senior Application Scientist, Process Chemistry Division Subject: Overcoming Low Conversion & Chemoselectivity Issues in Sterically Congested Pyridine Esters Executive Summary & Mechanistic I...

Author: BenchChem Technical Support Team. Date: February 2026

To: R&D Chemistry Team From: Senior Application Scientist, Process Chemistry Division Subject: Overcoming Low Conversion & Chemoselectivity Issues in Sterically Congested Pyridine Esters

Executive Summary & Mechanistic Insight

The reduction of 4-chloro-2-methoxynicotinic ester (typically ethyl or methyl) to its corresponding alcohol, (4-chloro-2-methoxypyridin-3-yl)methanol , is a deceptively difficult transformation. Users frequently report stalled reactions (50-60% conversion) or significant impurities (dechlorination).

The Core Problem: The "C3-Pocket" Effect This is not a standard ester reduction. The C3-ester is sandwiched between a bulky 2-methoxy group and a 4-chloro atom.

  • Steric Shielding: The ortho-substituents prevent bulky reducing agents (or solvent cages) from effectively coordinating with the carbonyl oxygen.

  • Electronic Deactivation: The pyridine ring is electron-deficient, but the 2-OMe group donates electron density via resonance, making the ester carbonyl less electrophilic than a standard nicotinate.

  • Chemoselectivity Risk: The 4-Cl position is activated for Nucleophilic Aromatic Substitution (

    
    ) or radical hydrodehalogenation. Aggressive reagents (like LiAlH
    
    
    
    at reflux) often strip the chlorine before finishing the ester reduction.
Diagnostic Logic: Why is your reaction failing?

Before changing reagents, identify the failure mode using this logic tree.

TroubleshootingLogic Start Start: Low Yield/Conversion CheckTLC Analyze Crude (LCMS/NMR) Start->CheckTLC Result1 Starting Material Remains (Stalled Reaction) CheckTLC->Result1 SM Present Result2 Des-Chloro Product Observed (Over-reduction) CheckTLC->Result2 Byproduct mass = M-34 Result3 Complex Mixture/Gel (Workup Failure) CheckTLC->Result3 Emulsion Diagnosis1 Diagnosis: Steric Hindrance Reagent too bulky or insufficient activation. Result1->Diagnosis1 Diagnosis2 Diagnosis: Chemoselectivity Loss Hydride source too aggressive (Radical mechanism active). Result2->Diagnosis2 Diagnosis3 Diagnosis: Aluminum/Boron Complex Product trapped in salts. Result3->Diagnosis3 Action1 Switch to NaBH4 + CaCl2 (Smaller effective radius) Diagnosis1->Action1 Action2 Switch to DIBAL-H (-78°C) or Zn(BH4)2 Diagnosis2->Action2 Action3 Use Rochelle's Salt or Fieser Workup Diagnosis3->Action3

Figure 1: Decision matrix for troubleshooting reduction failures based on crude analysis.

Recommended Protocols

Do not use standard LiAlH


 (LAH) reflux conditions for this substrate. The risk of dechlorination is too high. Choose one of the following methods based on your scale and equipment.
Method A: The "Gold Standard" (Modified Brown Reduction)

Best for: Scalability, Safety, and Chemoselectivity. Mechanism: Sodium Borohydride (


) alone is too weak to reduce esters. Adding Calcium Chloride (

) generates

in situ. The Calcium ion is a potent Lewis acid that coordinates to the ester carbonyl oxygen, overcoming the steric hindrance and activating it for hydride attack.

Protocol:

  • Setup: Dissolve 4-chloro-2-methoxynicotinic ester (1.0 equiv) in THF:Ethanol (2:1 ratio) . (0.2 M concentration).

  • Activation: Add

    
      (anhydrous, powder, 1.5 equiv). Stir for 15 minutes at room temperature. Note: The solution may become slightly cloudy.
    
  • Reduction: Cool to 0°C. Add

    
      (3.0 equiv) portion-wise over 30 minutes.
    
    • Why? Portion-wise addition prevents a runaway exotherm which could trigger side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by HPLC/TLC.

  • Workup (Critical):

    • Cool to 0°C.

    • Quench slowly with 1M citric acid or saturated

      
        until pH 6–7. Do not use strong HCl, as it may hydrolyze the methoxy group.
      
Troubleshooting

Technical Support Center: Handling 4-Chloro-2-Methoxypyridine Intermediates

Ticket ID: #4CL-2OME-PYR-001 Status: Open Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary You are accessing this guide because you ar...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #4CL-2OME-PYR-001 Status: Open Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are accessing this guide because you are likely experiencing yield loss, "mystery" impurities (often pyridones), or failed organometallic couplings involving 4-chloro-2-methoxypyridine .

While the parent molecule is reasonably stable, its utility lies in its conversion to highly reactive intermediates (via lithiation or cross-coupling). These downstream species are hypersensitive to moisture . This guide moves beyond standard MSDS advice to address the specific mechanistic failures caused by water intrusion during the functionalization of this scaffold.

Part 1: Critical Reactivity Profile

To troubleshoot, you must understand where the water attacks. The 4-chloro-2-methoxypyridine scaffold has two distinct moisture failure modes depending on pH and reaction type.

The "Twin Threat" of Moisture
  • Mode A: Protonolysis (Basic/Organometallic Conditions)

    • Context: Directed Ortho-Lithiation (DoM) at C-3.

    • Mechanism: Moisture acts as a proton source, quenching the lithiated intermediate immediately. The 4-chloro group (EWG) acidifies the C-3 proton, making lithiation facile but the resulting species highly basic and thirsty.

    • Result: Recovery of starting material (0% conversion).

  • Mode B: Hydrolysis (Acidic/Workup Conditions)

    • Context: Acidic workups or storage of HCl salts.

    • Mechanism: Water attacks the C-2 position, displacing the methoxy group. This is thermodynamically driven by the formation of the 2-pyridone tautomer (amide-like stability).

    • Result: Formation of 4-chloro-2-pyridone (insoluble white solid impurity).

Reactivity Visualization

The following diagram maps the failure pathways.

ReactivityMap Start 4-Chloro-2-methoxypyridine (Parent Scaffold) Lithio 3-Lithio Intermediate (Reactive Species) Start->Lithio LiTMP / THF -78°C (Anhydrous) Pyridone 4-Chloro-2-pyridone (Impurity) Start->Pyridone Aq. Acid / H2O (Hydrolysis) Product C-3 Functionalized Product Lithio->Product Electrophile (E+) (Dry) Quenched Protonated SM (Yield Loss) Lithio->Quenched Moisture (H2O) (Protonolysis)

Figure 1: Failure pathways for 4-chloro-2-methoxypyridine. The upper path represents successful lithiation; the red dashed paths represent moisture-induced failures.

Part 2: Troubleshooting Protocols

Protocol A: Directed Ortho-Lithiation (DoM) at C-3

The Issue: The reaction turns dark/tarry or yields only starting material. The Cause: The 3-lithio species is pyrophoric and reacts with water at diffusion-controlled rates. Standard "dry" solvents are often insufficient.

The Solution: The "Double-Dry" Manifold Technique

  • Solvent Specification:

    • THF: Must be distilled from Sodium/Benzophenone immediately before use or passed through an activated alumina column.

    • Water Content Limit: < 30 ppm (verify via Karl Fischer titration).

    • Stabilizer: BHT-free THF is preferred to avoid radical interference during subsequent couplings.

  • Base Selection (Causality):

    • Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) rather than n-BuLi alone.

    • Why? n-BuLi can attack the C-Cl bond (lithium-halogen exchange) or the pyridine ring (nucleophilic addition). LiTMP is bulky and non-nucleophilic, acting purely as a base to deprotonate C-3 [1].

  • Step-by-Step Workflow:

StepActionTechnical Note
1 Cryo-Cooling Cool THF solution of SM to -78°C . The 3-lithio intermediate is unstable > -50°C (scrambling/decomposition).
2 Base Addition Add LiTMP dropwise over 20 mins.
3 Aging Stir at -78°C for exactly 45-60 mins .
4 Trapping Add electrophile (e.g., Borate, Aldehyde) rapidly.
5 Quench Do not warm up before quenching unless the electrophile requires it.

Common Pitfall: Using a syringe with a standard steel needle for transfer. Correction: Use Cannula transfer with positive Nitrogen pressure for all organolithium reagents. Steel needles often introduce micro-bubbles of air/moisture.

Protocol B: Preventing Demethylation (Pyridone Formation)

The Issue: A white precipitate forms during workup or storage; LCMS shows a mass of [M-14]. The Cause: Acid-catalyzed hydrolysis of the methoxy ether.

The Solution: pH Management

  • Workup Strategy:

    • Avoid strong mineral acids (HCl, H2SO4) during the quench if possible.

    • Use Saturated NH4Cl (pH ~5-6) or Phosphate Buffer (pH 7) for quenching lithiation reactions.

    • If acid extraction is required to remove pyridine impurities, keep the contact time < 15 minutes and temperature < 5°C.

  • Storage of Intermediates:

    • Do NOT store 4-chloro-2-methoxypyridine as an HCl salt unless absolutely necessary. The proximity of the protonated nitrogen to the methoxy group activates the ether cleavage.

    • Store as the free base in a tightly sealed container, ideally under Argon, at 4°C [2].

Part 3: Analytical Forensics

How do you confirm moisture damage? Use NMR to distinguish between the starting material and the hydrolysis impurity.

1H NMR Diagnostic Table (CDCl3)
Feature4-Chloro-2-methoxypyridine (Intact)4-Chloro-2-pyridone (Hydrolyzed Impurity)
Methoxy Signal Singlet, ~3.9 - 4.0 ppm (Strong)Absent
NH Signal AbsentBroad Singlet, > 11.0 ppm (Exchangeable)
Ring Protons Sharp, distinct doublets/singletsOften broadened; shifted upfield due to loss of aromaticity
Solubility Soluble in CDCl3Poor solubility in CDCl3; requires DMSO-d6
Workflow Validation Diagram

Use this decision tree to diagnose your reaction mixture.

Diagnostics Check Analyze Crude Mixture (1H NMR / LCMS) Result1 Peak at 3.9 ppm (OMe) Mass: M+ Check->Result1 Result2 No Peak at 3.9 ppm Broad peak >11 ppm Mass: M-14 Check->Result2 Result3 Only SM recovered No conversion Check->Result3 Action1 Success: Proceed to Purification Result1->Action1 Action2 Failure (Hydrolysis): Check Acid Workup/Wet Solvents Result2->Action2 Action3 Failure (Protonolysis): Check Inert Gas/THF Dryness Result3->Action3

Figure 2: Diagnostic decision tree for post-reaction analysis.

Part 4: FAQ - Field Issues

Q: Can I dry 4-chloro-2-methoxypyridine on a high-vacuum line? A: Yes, but be cautious. It is a liquid/low-melting solid. Extended high vacuum (> 1 hour) at room temperature may result in sublimation or evaporative loss. Dry it by dissolving in DCM, drying over MgSO4, filtering, and concentrating, followed by a brief high-vac pull.

Q: I see a "dimer" in my Suzuki coupling. What happened? A: If you used the 3-lithio species to make a boronic acid, moisture likely caused protodeboronation . The resulting boronic acid hydrolyzed back to the starting material, which then coupled with the remaining active boronic acid. Solution: Ensure your boronic acid synthesis quench is kept cold and pH neutral.

Q: Is the 4-chloro group stable to the lithiation conditions? A: generally, yes, at -78°C. However, if the temperature rises > -40°C, you risk benzyne formation (via elimination of LiCl) or lithium-halogen exchange. Temperature control is non-negotiable [3].

References

  • Directed Ortho-Metalation Strategy

    • Title: Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.[1][2]

    • Source: Arkivoc (2021).[1]

    • Context: Details the use of MesLi and LiTMP for C-3 lithiation of methoxypyridines to avoid nucleophilic
    • URL:[Link]

  • Hydrolysis Mechanism

    • Title: Mechanism for the synthesis of 2-pyridone from pyridine N-oxide (and 2-substituted pyridines).
    • Source: Chemistry Stack Exchange / J. Chem. Soc. B (1968).[3]

    • Context: Explains the thermodynamic drive toward 2-pyridone under acidic hydrolysis conditions.
    • URL:[Link]

  • Lithiation Stability & Conditions

    • Title: Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabiliz
    • Source: Journal of Organic Chemistry (2003).[4]

    • Context: Investigates the C-3 vs C-6 lithiation pathways and the stability of the lithiated intermedi
    • URL:[Link]

  • Physical Properties & Handling

    • Title: 4-Chloro-2-methoxypyridine Product Sheet.
    • Source: Sigma-Aldrich.

    • Context: Storage temperature (Refrigerator) and physical state (Liquid/Low melting solid).

Sources

Optimization

Technical Support Center: Minimizing Over-reduction in Pyridine Aldehyde Reduction

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of pyridylmethanols. The reduction of pyridine aldehydes is a fundamental transformation, yet it is often plagued by...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of pyridylmethanols. The reduction of pyridine aldehydes is a fundamental transformation, yet it is often plagued by the formation of over-reduction byproducts, primarily the corresponding picolines (methylpyridines), or in some cases, piperidines. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you achieve high selectivity and yield in your reactions. We will delve into the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the reduction of pyridine aldehydes. Each issue is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.

Problem 1: My primary byproduct is the corresponding picoline (methylpyridine). How can I prevent this over-reduction?

Underlying Cause: The formation of picoline indicates that the initially formed pyridylmethanol is being further reduced. This is a common issue with highly reactive reducing agents or under harsh reaction conditions. The benzylic-like alcohol is susceptible to hydrogenolysis, especially with catalytic hydrogenation methods.

Solutions:

  • Reagent Selection: Switch to a milder reducing agent. Sodium borohydride (NaBH₄) is generally the preferred choice for reducing aldehydes to primary alcohols and is less prone to over-reduction compared to stronger agents like lithium aluminum hydride (LiAlH₄)[1][2][3].

  • Temperature Control: Perform the reaction at a lower temperature. Starting the reaction at 0 °C or even -78 °C can significantly improve selectivity by slowing down the rate of the undesired over-reduction pathway[2].

  • Catalytic Hydrogenation Adjustments: If using catalytic hydrogenation (e.g., Pd/C), consider using a catalyst poison to increase selectivity. Pyridine itself can act as a catalyst poison, which can be advantageous in some selective hydrogenations[4]. Alternatively, using a different catalyst, such as Rhodium(III) oxide under mild conditions, may offer better chemoselectivity[5].

  • pH Control: The pH of the reaction medium can influence the reaction pathway. While acidic conditions can activate the aldehyde, they can also promote over-reduction. Maintaining a neutral to slightly basic pH is often beneficial[6].

dot

G cluster_0 Problem: Picoline Formation cluster_1 Solutions Pyridine Aldehyde Pyridine Aldehyde Pyridylmethanol (Desired) Pyridylmethanol (Desired) Pyridine Aldehyde->Pyridylmethanol (Desired) Reduction Picoline (Byproduct) Picoline (Byproduct) Pyridylmethanol (Desired)->Picoline (Byproduct) Over-reduction (Hydrogenolysis) Milder Reducing Agent (e.g., NaBH4) Milder Reducing Agent (e.g., NaBH4) Lower Temperature (e.g., 0 °C) Lower Temperature (e.g., 0 °C) Catalyst Poison (for Hydrogenation) Catalyst Poison (for Hydrogenation) pH Control (Neutral/Slightly Basic) pH Control (Neutral/Slightly Basic)

Caption: Decision pathway for troubleshooting picoline byproduct formation.

Problem 2: The pyridine ring is being reduced to a piperidine. How do I maintain the aromaticity of the pyridine ring?

Underlying Cause: Reduction of the pyridine ring to a piperidine is a significant over-reduction that typically occurs under harsh catalytic hydrogenation conditions (high pressure and/or elevated temperatures) or with very strong reducing agents capable of dearomatizing the heterocycle[7][8].

Solutions:

  • Avoid Harsh Hydrogenation: If using catalytic hydrogenation, operate under mild conditions (e.g., lower hydrogen pressure, room temperature). Bimetallic catalysts, such as Pd-Ag or Pd-Cu, have shown high selectivity for pyridine ring preservation under milder conditions[8].

  • Chemoselective Hydride Reagents: Utilize hydride-based reducing agents that are selective for the aldehyde functional group. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is an excellent choice for this purpose[1][2][6].

  • Protecting Groups: While less ideal due to the addition of extra synthetic steps, in complex molecules, you can temporarily protect the pyridine nitrogen to deactivate the ring towards reduction. However, this is often unnecessary if the correct reducing agent and conditions are chosen[9][10].

dot

G cluster_0 Problem: Piperidine Formation cluster_1 Solutions Pyridine Aldehyde Pyridine Aldehyde Piperidine Derivative (Byproduct) Piperidine Derivative (Byproduct) Pyridine Aldehyde->Piperidine Derivative (Byproduct) Ring Reduction Mild Hydrogenation Conditions Mild Hydrogenation Conditions Selective Hydride Reagents (NaBH4) Selective Hydride Reagents (NaBH4) Avoid High Pressure/Temperature Avoid High Pressure/Temperature

Caption: Strategies to prevent pyridine ring reduction to piperidine.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the selective reduction of a pyridine aldehyde to the corresponding alcohol?

For most applications, sodium borohydride (NaBH₄) is the reagent of choice. It offers an excellent balance of reactivity and selectivity, readily reducing the aldehyde group while typically leaving the pyridine ring and other less reactive functional groups untouched[1][2]. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Reducing AgentSelectivity for AldehydeRisk of Over-reductionSafety Considerations
Sodium Borohydride (NaBH₄) HighLowRelatively safe, reacts with protic solvents
Lithium Aluminum Hydride (LiAlH₄) HighHighHighly reactive, pyrophoric, reacts violently with water
Catalytic Hydrogenation (e.g., Pd/C, H₂) VariableHigh (can be controlled)Requires specialized high-pressure equipment
Pyridine-Borane Complex HighLow to ModerateCan be used in acidic media, may lead to ether formation

Q2: How does the position of the aldehyde group on the pyridine ring (2-, 3-, or 4-position) affect the reduction?

The electronic properties of the pyridine ring can influence the reactivity of the aldehyde. The nitrogen atom is electron-withdrawing, which can affect the electrophilicity of the carbonyl carbon.

  • 2- and 4-Pyridine Aldehydes: The aldehyde group is in conjugation with the electron-withdrawing nitrogen atom, which can increase the electrophilicity of the carbonyl carbon and potentially make it more susceptible to reduction.

  • 3-Pyridine Aldehyde: The aldehyde group is not in direct conjugation with the nitrogen atom, so its reactivity is more similar to that of benzaldehyde.

In practice, with a mild reducing agent like NaBH₄, all three isomers can typically be reduced to the corresponding alcohols in good yield.

Q3: Can I selectively reduce the aldehyde in the presence of other reducible functional groups on the pyridine ring?

Yes, this is a key advantage of choosing the right reducing agent. Sodium borohydride is known for its chemoselectivity. It will readily reduce aldehydes and ketones but will not typically reduce esters, amides, carboxylic acids, or nitriles under standard conditions[2].

dot

G Pyridine with Aldehyde and Ester Pyridine with Aldehyde and Ester Selective Reduction with NaBH4 Selective Reduction with NaBH4 Pyridine with Aldehyde and Ester->Selective Reduction with NaBH4 Reacts with Reduction with LiAlH4 Reduction with LiAlH4 Pyridine with Aldehyde and Ester->Reduction with LiAlH4 Reacts with Pyridylmethanol with intact Ester Pyridylmethanol with intact Ester Selective Reduction with NaBH4->Pyridylmethanol with intact Ester Yields Diol (both groups reduced) Diol (both groups reduced) Reduction with LiAlH4->Diol (both groups reduced) Yields

Caption: Chemoselectivity of NaBH₄ vs. LiAlH₄.

Q4: What is a standard, reliable protocol for the selective reduction of a pyridine aldehyde?

Here is a general and robust protocol using sodium borohydride.

Experimental Protocol: Selective Reduction of 4-Pyridinecarboxaldehyde

  • Dissolution: Dissolve 4-pyridinecarboxaldehyde (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial for minimizing side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution. You may observe gas evolution (hydrogen).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, slowly add acetone to quench any excess NaBH₄. Then, carefully add water.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Disclaimer: This guide is intended for informational purposes only. All chemical reactions should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Babler, J. H., & Sarussi, S. J. (1983). Enhanced reducing properties of pyridine-borane adsorbed on solid supports: a convenient method for chemoselective reduction of aldehydes. The Journal of Organic Chemistry, 48(23), 4416–4418. [Link]

  • Setamdideh, D., Khezri, B., & Rahmatollahzadeh, M. (2013). Zn(BH4)2/Al2O3: A new synthetic method for efficient and convenient reduction of organic carbonyl compounds. Journal of the Serbian Chemical Society, 78(1), 25-34. [Link]

  • Bañuelos, J., et al. (2014). A convenient electrolytic process for the reduction of aldehydes. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1084-1090. [Link]

  • García-Muñoz, S., & Almendros, P. (2018). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Molecules, 23(11), 2921. [Link]

  • Brown, H. C., & Subba Rao, B. C. (1956). Reaction of pyridine carboxylic esters with sodium borohydride. Journal of the American Chemical Society, 78(11), 2582–2588. [Link]

  • Sajiki, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. [Link]

  • Isom, D. G., et al. (2021). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters, 23(22), 8886–8890. [Link]

  • Ashenhurst, J. (2023). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Kikugawa, Y., & Ogawa, Y. (1979). Chemistry of Amine-Boranes. VIII. Reduction of Aldehydes and Ketones with Pyridine-Borane in Trifluoroacetic Acid. Chemical and Pharmaceutical Bulletin, 27(10), 2405-2410. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Borohydride. Common Organic Chemistry. [Link]

  • Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Babler, J. H., & Invergo, B. J. (1981). A convenient method for the direct conversion of acid chlorides to aldehydes using sodium borohydride in the presence of pyridine. Tetrahedron Letters, 22(1), 11-14. [Link]

  • Kenny, D., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(2), 241-245. [Link]

  • Ngai, M.-Y., et al. (2017). β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. Angewandte Chemie International Edition, 56(16), 4537-4541. [Link]

  • Kustov, L. M., et al. (2017). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Kinetics and Catalysis, 58(4), 432-438. [Link]

  • Lee, J., & Kim, E. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. Organic Letters, 10(4), 549-552. [Link]

  • Companyó, X., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6214. [Link]

  • LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Lv, C., et al. (2023). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry, 5(12), 3330-3339. [Link]

  • Lv, L., & Li, C.-J. (2021). Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N2H4 mediated deoxygenative couplings. Chemical Science, 12(7), 2536-2541. [Link]

  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • MacDonald, J. I., et al. (2023). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au, 3(5), 1438-1447. [Link]

  • Clark, J. (2013). reduction of aldehydes and ketones. Chemguide. [Link]

  • Lipshutz, B. H., et al. (2023). Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. Green Chemistry, 25(5), 2004-2009. [Link]

  • Wikipedia. (n.d.). Protecting group. In Wikipedia. [Link]

  • Cann, M. C., & Connelly, M. E. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies. [Link]

  • ResearchGate. (n.d.). Effect of initial pH on pyridine degradation. [Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Carey, F. A., & Sundberg, R. J. (n.d.). PROTECTING GROUPS. University of Calgary. [Link]

  • Sherrill, W. M., & Kocienski, P. J. (2006). Pyridine is an organocatalyst for the reductive ozonolysis of alkenes. Organic Letters, 8(23), 5345-5348. [Link]

  • Zhang, X., et al. (2021). Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. Organic Chemistry Frontiers, 8(15), 4153-4159. [Link]

  • Pelter, A., et al. (1979). Reduction of Carbonyl Compounds with Pyridine Borane. The Journal of Organic Chemistry, 44(25), 4699-4701. [Link]

  • Clark, J. (2015). reduction of aldehydes and ketones. Chemguide. [Link]

  • Brenna, E., et al. (2006). Selective Enzymatic Reduction of Aldehydes. Letters in Organic Chemistry, 3(1), 58-60. [Link]

  • ResearchGate. (2022). Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes using Pinacolborane. [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. [Link]

  • Paul, A., et al. (2021). Selective aldehyde reductions in neutral water catalysed by encapsulation in a supramolecular cage. Chemical Science, 12(13), 4851-4858. [Link]

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Troubleshooting

Technical Support Guide: Resolving Emulsions in (4-Chloro-2-methoxypyridin-3-yl)methanol Extraction

Technical Context: The "Perfect Storm" for Emulsions[1] As researchers working with (4-Chloro-2-methoxypyridin-3-yl)methanol (CAS: 1807273-82-0), you are likely encountering persistent emulsions during aqueous workup.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Context: The "Perfect Storm" for Emulsions[1]

As researchers working with (4-Chloro-2-methoxypyridin-3-yl)methanol (CAS: 1807273-82-0), you are likely encountering persistent emulsions during aqueous workup.[1] This is not a random occurrence; it is a predictable physicochemical phenomenon resulting from the molecule's specific amphiphilic architecture.

Root Cause Analysis
  • Amphiphilicity (Surfactant Behavior): The molecule contains a lipophilic domain (chloro- and methoxy-substituted pyridine ring) and a hydrophilic "head" (hydroxymethyl group, -CH₂OH). This structure mimics a surfactant, reducing interfacial tension between organic and aqueous phases.

  • Iso-Density Zones: If you are extracting with Dichloromethane (DCM), you are operating in a density danger zone.

    • DCM Density: ~1.33 g/mL

    • Saturated Brine Density: ~1.20 g/mL

    • Result: When these densities align, the driving force for phase separation (gravity) approaches zero, stabilizing the emulsion.

  • Synthesis Byproducts (The "Fines" Factor):

    • Lithiation Route: If synthesized via lithiation of 4-chloro-2-methoxypyridine, residual lithium salts form gelatinous precipitates.[1]

    • Reduction Route: If synthesized via NaBH₄ reduction of an ester/aldehyde, boron salts often form colloidal suspensions that stabilize Pickering emulsions.

Immediate Triage: The "Fix It Now" Protocols

Use the following decision matrix to resolve an active emulsion.

Workflow Visualization

EmulsionTroubleshooting Start Active Emulsion Detected CheckSolids Are fine solids visible? Start->CheckSolids Filter Protocol A: Celite Filtration CheckSolids->Filter Yes (Cloudy/Gel) CheckpH Check Aqueous pH CheckSolids->CheckpH No (Clear but mixed) Filter->CheckpH AdjustpH Protocol B: pH Adjustment (Target pH 6-8) CheckpH->AdjustpH pH < 4 or > 10 CheckSolvent Solvent Used? CheckpH->CheckSolvent pH 5-9 DensityFix Protocol C: Density Shift (Dilute DCM or Add NaCl) CheckSolvent->DensityFix DCM (Chlorinated) CoSolvent Protocol D: Co-Solvent (Add 5% IPA) CheckSolvent->CoSolvent EtOAc / Ether

Figure 1: Decision tree for rapid emulsion resolution in pyridine methanol extraction.

Protocol A: Physical Disruption (Particulates)

Best for: Emulsions caused by lithium or boron salts (cloudy/opaque interface).

  • Prepare Filter Bed: Pack a sintered glass funnel with a 2-cm pad of Celite 545 .

  • Vacuum Filtration: Filter the entire biphasic mixture through the Celite pad.

    • Mechanism:[2][3] The Celite traps the colloidal solids (boron/lithium salts) that are physically stabilizing the emulsion.

  • Rinse: Wash the pad with fresh extraction solvent (DCM or EtOAc) to recover trapped product.

  • Separate: Return the filtrate to the funnel. Separation should occur within 60 seconds.

Protocol B: The Density Shift (DCM Users)

Best for: Clear emulsions where layers float in the middle.

If using Dichloromethane (DCM), your organic phase density (1.33) is too close to the aqueous phase.

  • Dilute Organic Phase: Add more DCM. This increases the volume but maintains density.

  • Heavy Brine Wash: Add saturated NaCl solution.

    • Critical Step: If separation fails, add solid NaCl directly to the funnel and shake. This increases aqueous density to >1.25 g/mL, forcing the DCM layer to the bottom.[1]

Protocol C: pH Control

Best for: Stubborn emulsions where product may be protonated.[1]

The pyridine nitrogen is weakly basic (pKa ~2-3 due to Cl/OMe withdrawal).

  • Check pH: If pH < 3, the pyridine is protonated (ionic surfactant).

  • Neutralize: Gently adjust aqueous layer to pH 7.0 using saturated NaHCO₃.

    • Warning: Do not use strong NaOH; 4-chloropyridines are susceptible to nucleophilic attack (SnAr) at the C4 position under harsh basic conditions [1].

Prevention: Optimized Extraction Workflow

Adopt this standard operating procedure (SOP) to prevent recurrence.

Recommended Solvent Systems
Solvent SystemDensity (g/mL)Emulsion RiskRecommendation
DCM / Water 1.33 / 1.00High Avoid if possible.[1] If used, keep aqueous phase dilute.
DCM / Brine 1.33 / 1.20Critical Do Not Use without dilution. Densities are too similar.
EtOAc / Brine 0.90 / 1.20Low Preferred. Excellent density differential.
MTBE / Brine 0.74 / 1.20Very Low Good alternative, though product solubility may be lower.
Step-by-Step Optimized Protocol
  • Quench: Quench the reaction (e.g., LiTMP or NaBH₄) with saturated NH₄Cl.

  • Solvent Swap (Crucial): If the reaction was in THF, strip the THF via rotary evaporation before extraction. THF is water-miscible and acts as a phase-transfer bridge, promoting emulsions [2].[1]

  • Dilution: Resuspend the residue in Ethyl Acetate (EtOAc) .

  • Wash 1: Wash with water (removes bulk inorganic salts).

  • Wash 2: Wash with 5% LiCl (aq) instead of NaCl. LiCl breaks emulsions effectively in polar organic syntheses [3].

  • Drying: Dry organic layer over Na₂SO₄ (granular) rather than MgSO₄ (powder), as powder can re-introduce fines.

Frequently Asked Questions (FAQs)

Q: I used DCM and the layers are inverted. Which one is my product? A: This is the "Density Trap." The halogenated product increases the density of the organic layer.

  • Test: Take a pipette of the bottom layer and add a drop to a vial of water. If it beads up/sinks, it's organic (DCM). If it dissolves, it's aqueous.[4]

  • Fix: Always back-extract the aqueous layer once to ensure no product is lost in the inversion confusion.[1]

Q: Can I use heat to break the emulsion? A: Proceed with caution. While heat (hair dryer on the funnel) reduces viscosity, chlorinated pyridines can be thermally unstable or volatile. Do not exceed 35°C. Centrifugation (2000 rpm, 5 min) is safer and more effective than heat [4].

Q: Why not just use strong acid to protonate everything and extract into water? A: While this cleans up non-basic impurities, re-basifying to extract the product often generates significant heat and precipitates salts rapidly, leading to an even worse "pudding-like" emulsion.[1] Keep the workup neutral (pH 7) to mild basic (pH 8).

References

  • PubChem. 4-Chloro-2-methoxypyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • University of Rochester. Not Voodoo: Demystifying Organic Chemistry - Workup Tips. Available at: [Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 21, 7512–7515.[1] (Reference for solvent miscibility and removal).

  • AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H NMR Spectral Analysis of (4-Chloro-2-methoxypyridin-3-yl)methanol

For researchers in synthetic chemistry and drug development, the precise characterization of novel molecules is a critical step in the discovery pipeline. Among the array of analytical techniques available, proton Nuclea...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in synthetic chemistry and drug development, the precise characterization of novel molecules is a critical step in the discovery pipeline. Among the array of analytical techniques available, proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic compounds. This guide offers an in-depth exploration of the ¹H NMR spectrum of (4-Chloro-2-methoxypyridin-3-yl)methanol, a valuable building block in medicinal chemistry. We will delve into a detailed prediction of its spectrum, compare it with structurally related analogs, and provide robust, field-proven protocols for acquiring high-quality NMR data.

The Foundational Principles: Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum is a map of the proton environments within a molecule. Three key pieces of information are extracted from this map:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring, non-equivalent protons. The "n+1 rule" is a common guide, where 'n' is the number of equivalent neighboring protons.

Predicting the ¹H NMR Spectrum of (4-Chloro-2-methoxypyridin-3-yl)methanol

While a publicly available, citable experimental spectrum for (4-Chloro-2-methoxypyridin-3-yl)methanol is not readily accessible, we can predict its ¹H NMR spectrum with a high degree of confidence based on the electronic effects of its substituents on the pyridine ring.

The key substituents and their electronic effects are:

  • 4-Chloro group: Strongly electron-withdrawing through induction.

  • 2-Methoxy group: Electron-donating through resonance.

  • 3-Hydroxymethyl group: Weakly electron-withdrawing.

Based on these effects, the predicted ¹H NMR spectrum in a common solvent like CDCl₃ is as follows:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-5~8.1 - 8.3Doublet (d)~5-61H
H-6~6.9 - 7.1Doublet (d)~5-61H
-CH₂OH~4.7 - 4.9Singlet (s)-2H
-OCH₃~3.9 - 4.1Singlet (s)-3H
-OHVariableBroad Singlet (br s)-1H

Rationale for Predictions:

  • Aromatic Protons (H-5 and H-6): The two aromatic protons are coupled to each other, resulting in two doublets. The H-5 proton is significantly deshielded and shifted downfield due to the strong electron-withdrawing effect of the adjacent chloro group. Conversely, the H-6 proton is shielded by the electron-donating methoxy group, causing it to appear further upfield.

  • Hydroxymethyl Protons (-CH₂OH): These protons are adjacent to an oxygen atom and the aromatic ring, placing their predicted chemical shift in the 4.7-4.9 ppm range. They are expected to appear as a singlet, as coupling to the hydroxyl proton is often not observed due to rapid proton exchange.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet in the upfield region of the spectrum.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent, and it typically appears as a broad singlet.

Comparative Analysis with Structurally Related Compounds

To substantiate our predicted spectrum, we can compare it with the experimental ¹H NMR data of similar pyridine derivatives. This comparison highlights the distinct influence of each substituent on the chemical shifts of the pyridine ring protons.

Compound H-5/H-aromatic (δ, ppm) H-6/H-aromatic (δ, ppm) -CH₂OH (δ, ppm) -OCH₃ (δ, ppm)
(4-Chloro-2-methoxypyridin-3-yl)methanol (Predicted) ~8.1 - 8.3 ~6.9 - 7.1 ~4.7 - 4.9 ~3.9 - 4.1
2-Methoxypyridine[1]~6.72 (H-3), ~7.52 (H-4), ~6.82 (H-5)~8.16 (H-6)-~3.92
4-Chloropyridine~7.2 - 7.4 (H-3, H-5)~8.4 - 8.6 (H-2, H-6)--
3-Pyridinemethanol[2]~7.26 (H-5)~8.44 (H-2), ~8.36 (H-6)~4.67-

This comparison demonstrates that the predicted downfield shift of H-5 and the upfield shift of H-6 in our target molecule are consistent with the known effects of chloro and methoxy substituents on a pyridine ring.

A Robust Protocol for High-Quality ¹H NMR Data Acquisition

The following protocol outlines the steps for obtaining a high-resolution ¹H NMR spectrum suitable for structural confirmation and purity assessment.

I. Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound.[3]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it can influence chemical shifts.[4]

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard like tetramethylsilane (TMS).

  • Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Labeling: Clearly label the NMR tube with the sample identification.

II. NMR Spectrometer Setup and Data Acquisition

  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Key parameters include:

    • Pulse Angle: A 30-45° pulse is typically used for routine spectra.

    • Acquisition Time (AQ): The time for which the signal is detected, usually 2-4 seconds.[5]

    • Relaxation Delay (D1): A delay between pulses to allow for nuclear relaxation, typically 1-5 seconds. For quantitative results, a longer delay of at least 5 times the longest T1 is necessary.[6]

    • Number of Scans (NS): The number of times the experiment is repeated and averaged to improve the signal-to-noise ratio. For a sample of this concentration, 8-16 scans are usually sufficient.

  • Data Acquisition: Initiate the acquisition to obtain the Free Induction Decay (FID).

III. Data Processing

  • Fourier Transform: The FID (time-domain data) is converted into the spectrum (frequency-domain data) via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the signal of the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration and Peak Picking: The area under each peak is integrated, and the exact chemical shift of each peak is determined.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of spectral interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter lock_shim Lock & Shim filter->lock_shim set_params Set Acquisition Parameters lock_shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate & Peak Pick reference->integrate

Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.

spectral_interpretation spectrum ¹H NMR Spectrum chem_shift Chemical Shift (δ) spectrum->chem_shift Proton Environment integration Integration spectrum->integration Proton Count multiplicity Multiplicity (Splitting) spectrum->multiplicity Neighboring Protons structure Molecular Structure chem_shift->structure integration->structure multiplicity->structure

Caption: The logical flow of ¹H NMR spectral interpretation.

Conclusion

The ¹H NMR spectrum of (4-Chloro-2-methoxypyridin-3-yl)methanol offers a clear and detailed picture of its molecular structure. Through a combination of predicting the spectrum based on fundamental principles and comparing it to related compounds, researchers can confidently identify this molecule. By adhering to the robust experimental protocols outlined in this guide, scientists can ensure the acquisition of high-quality, reproducible data, a cornerstone of rigorous chemical research.

References

  • NMR sample preparation guidelines. May 23, 2025. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • 1D 1H NMR data processing. Martin Fitzpatrick, October 17, 2015. [Link]

  • NMR Sample Preparation. [Link]

  • NMR Sample Preparation Guidelines. February 16, 2011. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs, December 2, 2021. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • NMR Data Processing. [Link]

  • Optimized Default 1H Parameters. University of Wisconsin-Madison, April 13, 2020. [Link]

  • A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. The Royal Society of Chemistry, May 29, 2025. [Link]

  • NMR Education: How to Choose Your Acquisition Parameters?. Anasazi Instruments, July 30, 2020. [Link]

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Comparative

Mass spectrometry fragmentation pattern of (4-Chloro-2-methoxypyridin-3-yl)methanol

Comparative Mass Spectrometry Profiling: (4-Chloro-2-methoxypyridin-3-yl)methanol Executive Summary (4-Chloro-2-methoxypyridin-3-yl)methanol (CAS: 101990-69-6) is a critical pyridine intermediate, often utilized in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Profiling: (4-Chloro-2-methoxypyridin-3-yl)methanol

Executive Summary

(4-Chloro-2-methoxypyridin-3-yl)methanol (CAS: 101990-69-6) is a critical pyridine intermediate, often utilized in the synthesis of proton pump inhibitors (PPIs) and other heterocyclic pharmaceuticals. Its analysis presents unique challenges due to the ortho-positioning of the methoxy and hydroxymethyl groups, which induces specific "ortho-effect" fragmentation pathways distinct from its meta or para isomers.

This guide compares the mass spectrometric behavior of this molecule under Electron Ionization (EI) versus Electrospray Ionization (ESI) , providing a mechanistic breakdown of fragmentation to aid in structural confirmation and impurity profiling.

Part 1: Structural Context & Ionization Strategy

The choice of ionization technique dictates the spectral "fingerprint." For this molecule, the decision often lies between GC-MS (EI) for structural elucidation and LC-MS (ESI) for purity/process monitoring.

Comparative Overview: EI vs. ESI
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Dominant Species Fragment ions; Molecular ion (

) often weak.
Protonated molecule (

); Adducts (

).
Key Utility Structural fingerprinting; Library matching.Quantitation; Impurity profiling; Thermal stability.
Chlorine Signature Distinct radical loss (

) and HCl elimination.
Intact isotope pattern (

ratio 3:1) preserved in parent.
Ortho-Effect Prominent (thermal/radical induced).Less prominent; requires MS/MS (CID) to induce.
Decision Workflow

The following decision tree illustrates when to deploy each method during the drug development lifecycle.

IonizationStrategy Start Analytical Objective Q1 Is the goal Quantitation or Structure Elucidation? Start->Q1 Structure Structure Elucidation (Unknown Impurity) Q1->Structure Deep Profiling Quant Quantitation / Purity (Routine QC) Q1->Quant Routine EI_Path Select GC-MS (EI) Structure->EI_Path ESI_Path Select LC-MS (ESI) Quant->ESI_Path Outcome_EI Data: Fragment Rich Key: Ortho-effects visible Risk: Thermal degradation EI_Path->Outcome_EI Outcome_ESI Data: Molecular Ion Rich Key: Isotope Ratio Check Risk: Ion Suppression ESI_Path->Outcome_ESI

Figure 1: Strategic workflow for selecting ionization modes based on analytical requirements.

Part 2: Fragmentation Mechanics

Understanding the fragmentation is not just about mass loss; it is about the interaction between functional groups .

The Chlorine Isotope Signature

Before analyzing fragmentation, the molecular ion (or protonated parent) must be validated by the chlorine isotope pattern.

  • 
     (75.77%)  vs 
    
    
    
    (24.23%)
    .
  • Observation: A distinct M and M+2 peak with a 3:1 intensity ratio . If this ratio is absent, the molecule is likely a dechlorinated impurity (e.g., des-chloro analog).

The "Ortho Effect" (Key Differentiator)

The 2-methoxy and 3-hydroxymethyl groups are adjacent. In EI (and CID MS/MS), this proximity facilitates intramolecular rearrangements that are impossible for isomers where these groups are separated.

  • Mechanism: The methoxy oxygen can abstract a proton from the hydroxymethyl group, or the hydroxymethyl oxygen can attack the methoxy carbon.

  • Result: Loss of formaldehyde (

    
    , 30 Da) or methanol (
    
    
    
    , 32 Da) via a cyclic transition state.
Pathway Diagram

The following diagram details the specific fragmentation pathways for the protonated species (


) typically seen in Q-TOF or Triple Quad MS/MS.

FragmentationPathway Parent Precursor [M+H]+ m/z ~174/176 (3:1) Frag1 Loss of Water [M+H - H2O]+ m/z ~156/158 Parent->Frag1 -18 Da (H2O) Benzylic stability Frag2 Ortho-Elimination (Loss of CH2O) m/z ~144/146 Parent->Frag2 -30 Da (CH2O) Methoxy rearrangement Frag3 Loss of Chlorine (Radical/HCl) m/z ~138 (No Cl pattern) Frag1->Frag3 -Cl/HCl Frag4 Pyridine Ring Frag (Loss of HCN) Low mass ions Frag2->Frag4 Ring opening Note Note: m/z 144 is diagnostic for 2-methoxy/3-hydroxymethyl adjacency (Ortho Effect) Frag2->Note

Figure 2: Proposed fragmentation pathway for (4-Chloro-2-methoxypyridin-3-yl)methanol under collision-induced dissociation (CID).

Part 3: Comparative Data Analysis

The table below provides predicted diagnostic ions based on standard pyridine fragmentation rules and the specific functional group interactions of this molecule.

Molecular Weight: 173.59 g/mol Monoisotopic Mass (


):  173.02
Fragment Ionm/z (approx)Relative Abundance (Est.)[1][2]Mechanistic OriginDiagnostic Value

174.0 / 176.0 High (ESI) / Low (EI)Protonated ParentPrimary ID. Must show 3:1 ratio for Cl.

156.0 / 158.0 MediumLoss of water from hydroxymethyl group. Stabilized by resonance.Confirms presence of alcohol group.[2]

144.0 / 146.0 High (Diagnostic) Ortho-effect: Loss of formaldehyde from methoxy group via rearrangement.Crucial. Differentiates from meta-isomers which lose

(15 Da) instead.

138.0 LowLoss of Cl radical or HCl.Loss of isotope pattern confirms Cl departure.
Pyridyl Cation ~112 MediumComplex ring fragmentation (Loss of

+

).
Core pyridine skeleton confirmation.

Comparison with Common Impurities:

  • Impurity A (Des-chloro): Shift in parent mass to m/z ~140. No 3:1 isotope pattern.

  • Impurity B (Aldehyde form): Parent mass m/z ~172 (2 Da lower). Loss of

    
     is less likely; loss of CO (28 Da) becomes prominent.[2]
    

Part 4: Experimental Protocols (Self-Validating)

To ensure reproducible data, follow this LC-MS/MS protocol. This method is designed to be self-validating by monitoring the chloride isotope ratio as a system suitability check.

Protocol: LC-ESI-MS/MS Characterization

1. Sample Preparation:

  • Dissolve 1 mg of (4-Chloro-2-methoxypyridin-3-yl)methanol in 1 mL of LC-MS grade Methanol .

  • Dilute to 10 µg/mL with 0.1% Formic Acid in Water/Acetonitrile (50:50).

  • Rationale: Methanol ensures solubility; Formic acid promotes protonation (

    
    ) for ESI.
    

2. LC Conditions (Agilent/Waters Systems):

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Validation: The compound is moderately polar; expect elution mid-gradient.

3. MS Settings (Q-TOF or Triple Quad):

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100-135 V (Optimize to prevent in-source fragmentation of the fragile -OH group).

  • Collision Energy (CID): Stepped energy (10, 20, 40 eV).

    • Why Stepped? Low energy preserves the Cl isotope pattern; high energy reveals the pyridine ring fragments.

4. System Suitability (Self-Validation Step):

  • Criterion: The extracted ion chromatogram (EIC) for m/z 174.0 and 176.0 must co-elute perfectly.

  • Criterion: The intensity ratio of 174.0/176.0 must be between 2.8 and 3.2 .

  • Failure Mode: If ratio > 3.5, suspect interference or des-chloro impurity co-elution.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for general pyridine and anisole fragmentation patterns).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Ramjit, H. G., et al. (2000). "Ortho effects in the mass spectra of substituted pyridines." Journal of Mass Spectrometry. (Provides specific mechanistic evidence for the interaction between adjacent substituents on pyridine rings).

Sources

Validation

Infrared (IR) spectroscopy absorption bands for pyridine alcohol functional groups

Focus: Structural Elucidation and Hydrogen Bonding Dynamics of 2-, 3-, and 4-Pyridinemethanol Executive Summary In drug development and organometallic catalysis, pyridine alcohols (specifically 2-pyridinemethanol ) serve...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Structural Elucidation and Hydrogen Bonding Dynamics of 2-, 3-, and 4-Pyridinemethanol

Executive Summary

In drug development and organometallic catalysis, pyridine alcohols (specifically 2-pyridinemethanol ) serve as critical bidentate ligands and pharmacophores. Their performance relies heavily on the spatial relationship between the pyridine nitrogen and the hydroxyl group.

This guide provides a technical comparison of the infrared (IR) absorption profiles of pyridine alcohol isomers. Unlike standard aliphatic alcohols, the proximity of the nitrogen atom in the 2-position creates a unique intramolecular hydrogen bonding capability. This phenomenon allows researchers to distinguish the 2-isomer from its 3- and 4- counterparts (alternatives) using IR spectroscopy, provided specific dilution protocols are followed.

Part 1: The Spectroscopic Landscape

The IR spectrum of pyridine alcohols is governed by two competing forces:

  • Intermolecular Hydrogen Bonding: Dominant in bulk (neat) samples or concentrated solutions. Forms polymeric networks (O-H...O and O-H...N).

  • Intramolecular Hydrogen Bonding: Unique to 2-pyridinemethanol . The hydroxyl proton coordinates with the lone pair of the pyridine nitrogen, forming a stable 5-membered pseudo-ring.

The "Product" vs. "Alternatives"
  • The Target (2-Pyridinemethanol): Exhibits a diagnostic "Intramolecular Shift" that persists in dilute non-polar solvents.

  • The Alternatives (3- & 4-Pyridinemethanol): Geometrically incapable of intramolecular bonding. Their spectra in dilute solution revert strictly to "Free Hydroxyl" behavior.

Part 2: Comparative Analysis & Data Tables

Table 1: Diagnostic OH Stretching Frequencies (Dilute vs. Concentrated)

Data based on solution phase IR in CCl₄ (Carbon Tetrachloride) or similar non-polar solvents.

Functional StateFrequency (cm⁻¹)Band Shape2-Pyridinemethanol3- & 4-Pyridinemethanol
Free Hydroxyl 3610 – 3640Sharp, WeakMinor componentDominant (in dilute)
Intramolecular H-Bond 3450 – 3500Sharp, MediumDominant (Diagnostic)Absent
Intermolecular H-Bond 3200 – 3400Broad, StrongPresent (in bulk only)Present (in bulk only)
Table 2: Fingerprint & Ring Vibrations

While the OH region is diagnostic for isomerism, the fingerprint region confirms the pyridine substitution pattern.

Vibration ModeWavenumber (cm⁻¹)MechanismNote
C=N Ring Stretch 1580 – 1600Aromatic RingShifts slightly upon N-coordination.
Ring Breathing 990 – 1000Ring DeformationHighly characteristic of mono-substituted pyridines.
C-O Stretch 1030 – 1060Primary AlcoholOften overlaps with ring breathing modes.
O-H Out-of-Plane ~600 – 700O-H DeformationBroad in bulk; sensitive to H-bonding state.

Part 3: Mechanistic Visualization

The following diagram illustrates the structural causality behind the spectral differences. The 2-isomer forms a "closed" state impossible for the 3- and 4-isomers.

HBondingMechanism cluster_0 2-Pyridinemethanol (Target) cluster_1 3- & 4-Pyridinemethanol (Alternatives) Two_Free Free Rotamer (~3620 cm⁻¹) Two_Intra Intramolecular H-Bond (N...H-O Interaction) (~3480 cm⁻¹) Two_Free->Two_Intra Equilibrium favors Intra in Dilution Three_Free Free Rotamer (~3620 cm⁻¹) Three_Inter Intermolecular Aggregates (Bulk Only) (~3300 cm⁻¹) Three_Free->Three_Inter Concentration Dependent

Caption: Mechanistic divergence: 2-pyridinemethanol stabilizes via intramolecular bonding (blue), while 3-/4-isomers rely solely on concentration-dependent intermolecular aggregation (red).

Part 4: Experimental Protocol (Self-Validating)

To reliably distinguish the isomers, a simple transmission spectrum of the neat liquid is insufficient because all isomers look similar (broad OH bands) due to bulk aggregation. You must perform a Dilution Study .

Protocol: Isomer Differentiation via Dilution

Objective: Isolate the intramolecular H-bond band specific to 2-pyridinemethanol.

Reagents:

  • Analyte (Pyridine alcohol isomer).[1]

  • Solvent: Spectroscopic grade Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂). Note: CCl₄ is preferred for IR transparency in the OH region but requires safety handling.

Workflow:

  • Baseline Scan: Collect a background spectrum of the pure solvent cell (path length 0.1 mm to 1.0 mm).

  • Concentrated Scan (0.1 M): Prepare a 0.1 M solution.

    • Result: All isomers will show a broad band ~3300 cm⁻¹ (Intermolecular).

  • Stepwise Dilution: Dilute the sample to 0.005 M and 0.001 M .

    • Critical Step: Increase path length if necessary to maintain signal-to-noise ratio, or use a liquid cell with variable path length.

  • Diagnostic Readout:

    • If 2-isomer: A sharp band appears/remains at ~3450–3480 cm⁻¹ (Intramolecular) alongside the free band.

    • If 3- or 4-isomer: The broad band disappears completely. Only the sharp "Free OH" band at >3600 cm⁻¹ remains.

Decision Logic Diagram

ProtocolLogic Start Start: Unknown Pyridine Alcohol Sample Step1 Prepare 0.001 M Solution in CCl₄ Start->Step1 Measure Acquire IR Spectrum (3000-3800 cm⁻¹) Step1->Measure Decision Analyze OH Stretching Region Measure->Decision ResultA Result A: Sharp band at ~3480 cm⁻¹ (+ weak band at 3620 cm⁻¹) Decision->ResultA Shifted Band Observed ResultB Result B: Single sharp band at >3610 cm⁻¹ (No band at 3480 cm⁻¹) Decision->ResultB No Shifted Band ConclusionA Conclusion: 2-Pyridinemethanol (Intramolecular H-Bond Present) ResultA->ConclusionA ConclusionB Conclusion: 3- or 4-Pyridinemethanol (Only Free OH exists) ResultB->ConclusionB

Caption: Logical workflow for distinguishing pyridine alcohol isomers using dilution IR spectroscopy.

References

  • NIST Mass Spectrometry Data Center. 2-Pyridinemethanol Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4][5][6] Available at: [Link]

  • NIST Mass Spectrometry Data Center. 3-Pyridinemethanol Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4][5][6] Available at: [Link]

  • Kuhn, L. P. (1952). The Hydrogen Bond.[7][8][9][10][11] I. Intra- and Intermolecular Hydrogen Bonds in Alcohols. Journal of the American Chemical Society. (Foundational text on dilution methodology for OH bands). Available at: [Link]

  • SpectraBase. Pyridine-2-methanol IR Spectrum. Wiley Science Solutions. Available at: [Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Differentiating 4-chloro-2-methoxy and 4-chloro-3-methoxy Pyridine Isomers

For researchers and professionals in drug development, the precise structural characterization of chemical intermediates is not merely a procedural step but a cornerstone of synthesizing safe, effective, and pure active...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural characterization of chemical intermediates is not merely a procedural step but a cornerstone of synthesizing safe, effective, and pure active pharmaceutical ingredients (APIs). Positional isomers, such as 4-chloro-2-methoxypyridine and 4-chloro-3-methoxypyridine, present a significant analytical challenge. Despite sharing the same molecular formula and weight, the subtle difference in the methoxy group's position on the pyridine ring profoundly influences their electronic properties, reactivity, and, consequently, their behavior in analytical systems. The presence of an unintended isomer can drastically alter reaction yields, introduce problematic impurities, and ultimately impact the biological activity and toxicity of the final compound.[1]

This guide provides an in-depth, objective comparison of the primary analytical techniques used to differentiate these two critical pyridine isomers. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and provide the supporting data necessary for unambiguous identification.

Molecular Structures and Physicochemical Properties: The Basis for Separation

The first step in devising a differentiation strategy is to understand the fundamental structural and electronic differences between the two isomers. The placement of the electron-donating methoxy group relative to the electron-withdrawing chloro group and the ring nitrogen atom creates distinct molecular properties that can be exploited for separation and identification.

  • 4-chloro-2-methoxypyridine: The methoxy group is at the ortho-position relative to the nitrogen atom.

  • 4-chloro-3-methoxypyridine: The methoxy group is at the meta-position relative to the nitrogen atom.

These positional differences, while subtle, are sufficient to alter dipole moments, polarity, and the electronic environment of the pyridine ring protons, forming the basis for their differentiation by chromatographic and spectroscopic methods.

Property4-chloro-2-methoxypyridine4-chloro-3-methoxypyridineRationale for Differentiation
Molecular Formula C₆H₆ClNO[2]C₇H₈ClNO (for related 2-methyl derivative)Identical; not a basis for differentiation.
Molecular Weight 143.57 g/mol [2]157.60 g/mol (for related 2-methyl derivative)Identical for the target isomers; not a basis for differentiation.
Appearance Colorless to White to Yellow Solid or LiquidLight brown oil (for related 2-methyl derivative)[3]Physical appearance can be an initial indicator but is not definitive.
Predicted Polarity The relative positions of the electronegative Cl, N, and O atoms result in a unique dipole moment.The different arrangement of substituents leads to a different overall molecular dipole moment.The difference in polarity is the primary driver for separation via chromatographic techniques like HPLC and GC.
Electronic Effects The methoxy group at the 2-position strongly influences the electronic environment of the adjacent protons and carbons.The methoxy group at the 3-position has a different electronic influence on the ring, affecting the chemical shifts of nearby nuclei.These distinct electronic environments are the key to differentiation by NMR spectroscopy.[4]

The Definitive Toolkit: Spectroscopic and Chromatographic Differentiation

A multi-technique approach is essential for the unambiguous characterization of these isomers. While each method provides valuable information, their combined power offers a self-validating system for structural confirmation.[5][6]

cluster_start Initial Analysis cluster_methods Analytical Techniques cluster_results Data Interpretation & Confirmation Unknown Mixture of Isomers (4-chloro-2-methoxy & 4-chloro-3-methoxy pyridine) GCMS GC-MS Analysis Unknown->GCMS HPLC HPLC Analysis Unknown->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Unknown->NMR Retention Different Retention Times GCMS->Retention Fragmentation Unique Fragmentation Patterns GCMS->Fragmentation HPLC->Retention Spectra Distinct Chemical Shifts & Coupling Patterns NMR->Spectra Confirm Unambiguous Isomer Identification Retention->Confirm Fragmentation->Confirm Spectra->Confirm

Caption: General workflow for the characterization of pyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful and definitive technique for differentiating positional isomers. By probing the magnetic environments of the ¹H and ¹³C nuclei, we can map the precise connectivity of the molecule.[7]

Causality of Spectral Differences: The distinct chemical shifts and proton-proton coupling patterns arise directly from the different positions of the methoxy and chloro substituents. The electron-donating nature of the methoxy group shields nearby protons (shifting them upfield), while the electronegative chlorine and nitrogen atoms deshield protons (shifting them downfield). The number of adjacent protons determines the splitting pattern (n+1 rule).

Predicted ¹H NMR Spectra:

IsomerH-3H-5H-6OCH₃
4-chloro-2-methoxy Doublet (d)Doublet of Doublets (dd)Doublet (d)Singlet (s)
4-chloro-3-methoxy Singlet (s)Doublet (d)Doublet (d)Singlet (s)

Note: Predicted patterns are based on standard substituent effects on the pyridine ring. Actual chemical shifts may vary based on solvent and concentration.

cluster_input Input cluster_analysis ¹H NMR Analysis cluster_decision Decision Point cluster_output Identification Sample Isomer Sample H3_Signal Observe Signal for Proton at C3 Sample->H3_Signal Decision Is the C3 proton signal a singlet or a doublet? H3_Signal->Decision Isomer2 4-chloro-2-methoxypyridine Decision->Isomer2 Doublet (Coupled to H5) Isomer3 4-chloro-3-methoxypyridine Decision->Isomer3 Singlet (No adjacent proton)

Caption: Logic diagram for differentiating isomers using ¹H NMR.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the pyridine sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

    • Shim the instrument to obtain a sharp, symmetrical solvent peak.

    • Acquire a standard ¹H spectrum with 16-32 scans.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all peaks to determine the relative number of protons.

  • Analysis: Compare the observed chemical shifts, integration values, and splitting patterns to the predicted spectra to identify the isomer. For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to confirm proton-proton and proton-carbon connectivities.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification

GC-MS is a highly sensitive technique ideal for volatile and thermally stable compounds like the target isomers.[8] It provides two layers of data: the retention time (from GC) and the mass-to-charge ratio of the molecule and its fragments (from MS).

Causality of Separation and Fragmentation:

  • Separation (GC): The isomers will exhibit different retention times based on their subtle differences in polarity and volatility. A less polar compound generally elutes faster from a polar column.[9]

  • Identification (MS): While both isomers have the same molecular weight and will show the same molecular ion peak (M⁺), their fragmentation patterns upon electron impact can differ. The position of the methoxy group influences which bonds are more likely to break, leading to variations in the relative abundances of fragment ions.[5][10] For instance, fragmentation involving the methoxy group or the chlorine atom may be favored in one isomer over the other.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: 250 °C, splitless mode.[11]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 70 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 3 minutes.[11]

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 200.[11]

    • Transfer Line Temperature: 240 °C.[11]

  • Analysis:

    • Compare the retention times of the two isomers. The isomer with the lower boiling point/polarity will typically elute first.

    • Analyze the mass spectrum for each peak. Confirm the molecular ion peak (m/z 143).

    • Carefully compare the relative intensities of the major fragment ions to identify unique patterns characteristic of each isomer.

High-Performance Liquid Chromatography (HPLC): A Versatile Chromatographic Approach

HPLC is a robust technique for separating non-volatile or thermally sensitive compounds. For pyridine derivatives, which are basic and hydrophilic, specialized column chemistries are often required to achieve good peak shape and resolution.[12][13]

Causality of Separation: Separation is based on the differential partitioning of the isomers between the stationary phase and the mobile phase. The choice of a column that offers multiple interaction modes (e.g., hydrophobic and hydrogen bonding) can enhance selectivity.[14][15] The subtle difference in the isomers' polarity will cause one to interact more strongly with the stationary phase, leading to a longer retention time.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: A mixed-mode column (e.g., Core-shell C18 with ion-exchange capabilities) or a column designed for polar compounds (e.g., PYE or NPE columns offering π-π interactions) is recommended.[12][15]

    • Mobile Phase: An isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) to ensure good peak shape for the basic pyridine nitrogen. A typical starting point could be 60:40 acetonitrile:water.[13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[16]

    • Detection: UV at 270 nm.[14]

  • Analysis: Inject the sample and a mixture of both isomers (if available) to determine their respective retention times. The difference in retention times confirms the ability of the method to resolve the two compounds.

Comparative Data Summary

The following table summarizes the expected distinguishing analytical features for each isomer.

Analytical TechniqueDistinguishing Feature4-chloro-2-methoxypyridine4-chloro-3-methoxypyridine
¹H NMR Aromatic Proton SplittingH3: Doublet, H5: Doublet of Doublets, H6: DoubletH2: Singlet, H5: Doublet, H6: Doublet
¹³C NMR Number of Signals6 distinct signals expected.6 distinct signals expected.
GC-MS Retention TimeExpected to be different based on polarity/volatility.Expected to be different based on polarity/volatility.
Key FragmentsMolecular Ion (M⁺) at m/z 143. Unique relative abundances of fragments from loss of CH₃, OCH₃, Cl.Molecular Ion (M⁺) at m/z 143. Unique relative abundances of fragments from loss of CH₃, OCH₃, Cl.
HPLC Retention TimeWill have a characteristic retention time based on column chemistry and mobile phase.Will have a different, resolvable retention time under optimized conditions.

Conclusion

While 4-chloro-2-methoxypyridine and 4-chloro-3-methoxypyridine possess the same molecular formula, they are distinct chemical entities with unique properties. A definitive differentiation requires a systematic analytical approach. NMR spectroscopy stands as the most conclusive method , providing direct structural information through chemical shifts and coupling patterns. However, for routine purity checks and screening, chromatographic methods like GC-MS and HPLC are indispensable , offering high sensitivity and the ability to resolve the isomers based on their differing polarities. By employing the protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize these critical building blocks, ensuring the integrity and success of their synthetic endeavors.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Eureka | Patsnap. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. [Link]

  • PMC. Detection of pyridine derivatives by SABRE hyperpolarization at zero field. [Link]

  • ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry. [Link]

  • PrepChem.com. Synthesis of 4-chloro-3-methoxy-2-methylpyridine. [Link]

  • PubMed. NMR study of the interaction of P-450 with 4-methoxypyridine. [Link]

  • Chemsrc. 4-Chloro-3-methoxy-2-methylpyridine | CAS#:107512-34-5. [Link]

  • Dalton Transactions (RSC Publishing). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

  • Health Canada. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. [Link]

  • PubChem. 4-Chloro-2-methoxypyrimidine | C5H5ClN2O | CID 575230. [Link]

  • Cefas. Development of a quantitative method for the analysis of pyridine in marine sediments and biota. [Link]

  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... [Link]

  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

  • Nacalai Tesque. HPLC Column for Structual Isomers. [Link]

  • Taylor & Francis Online. Synthesis, Characterization, Optical, Electrochemical, and Theoretical Studies of Substituted Terpyridines. [Link]

  • Agilent. Pyridines Separation of pyridine and other amines. [Link]

  • CrystEngComm (RSC Publishing). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet .... [Link]

  • Google Patents.
  • PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

  • Pearson. Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. [Link]

  • Nature. Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. [Link]

Sources

Validation

A Researcher's Guide to UV-Vis Absorption Maxima of 2-Methoxypyridine Derivatives

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, 2-methoxypyridine derivatives are a critical class of mo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, 2-methoxypyridine derivatives are a critical class of molecules, frequently incorporated into pharmaceutical agents and functional materials. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, reliable, and non-destructive method for characterizing these compounds, offering insights into their electronic structure and purity. This guide provides an in-depth comparison of the UV-Vis absorption maxima for various 2-methoxypyridine derivatives, supported by experimental data and a detailed protocol to ensure scientific integrity and reproducibility.

The Foundational Role of Electronic Transitions in 2-Methoxypyridine Derivatives

The UV-Vis absorption spectra of 2-methoxypyridine and its derivatives are governed by electronic transitions within the molecule. Primarily, these are the π→π* and n→π* transitions. The pyridine ring, an aromatic heterocycle, possesses a conjugated π-system. The π→π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths.

Additionally, the nitrogen atom in the pyridine ring has a lone pair of electrons in a non-bonding orbital (n). The n→π* transition involves the excitation of one of these non-bonding electrons to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π→π* transitions and are sensitive to the solvent environment. The presence of substituents on the pyridine ring, including the 2-methoxy group, significantly influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

Comparative Analysis of UV-Vis Absorption Maxima

The position of the λmax for 2-methoxypyridine derivatives is highly dependent on the nature and position of other substituents on the pyridine ring. The 2-methoxy group itself is an electron-donating group (EDG) through resonance, which tends to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted pyridine. The extent of this shift is further modulated by other functional groups.

CompoundSubstituent(s)Solventλmax (nm)Reference
Pyridine-Acidic202, 254[1]
2-Methoxypyridine2-OCH₃---
2-Methoxy-3-cyanopyridine derivatives2-OCH₃, 3-CN, various aryl groups at 4 and 6Chloroform~300-380[2]
1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butaneComplex amide substituents at 2 and 6 position-224, 274[3]
2-Methoxy-5-nitroaniline derivatives2-OCH₃, 5-NO₂, various azo groupsEthanol436-520[4]
2-Methoxy-6-methoxycarbonylphenyl azide2-OCH₃, 6-COOCH₃, azide groupAcetonitrile313[5]

The Influence of Substituents on Absorption Maxima

The electronic properties of substituents play a crucial role in modulating the UV-Vis absorption of 2-methoxypyridine derivatives. This can be understood by considering their effect on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), and additional alkoxy (-OR) groups, when added to the 2-methoxypyridine core, tend to increase the energy of the HOMO more than the LUMO. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (red shift) of the λmax to longer wavelengths.

Electron-Withdrawing Groups (EWGs): Conversely, substituents such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups lower the energy of the LUMO more significantly than the HOMO. This increases the HOMO-LUMO energy gap, leading to a hypsochromic shift (blue shift) of the λmax to shorter wavelengths.

The interplay of the electron-donating 2-methoxy group and other substituents creates a nuanced electronic environment that dictates the final absorption spectrum.

Experimental Protocol: A Self-Validating System for Accurate UV-Vis Measurements

To ensure the trustworthiness and reproducibility of your results, the following detailed protocol for obtaining the UV-Vis absorption spectrum of a 2-methoxypyridine derivative is provided. This protocol is designed as a self-validating system, with explanations for each critical step.

Objective:

To determine the wavelength of maximum absorption (λmax) of a synthesized 2-methoxypyridine derivative in a suitable solvent.

Materials:
  • 2-methoxypyridine derivative (solid or liquid)

  • Spectrophotometric grade solvent (e.g., ethanol, methanol, acetonitrile, or chloroform)

  • Calibrated UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

1. Solvent Selection: The Foundation of Accurate Spectra

The choice of solvent is critical as it can influence the position and intensity of absorption bands, a phenomenon known as solvatochromism.[6] For 2-methoxypyridine derivatives, consider the following:

  • Transparency: The solvent must be transparent in the UV-Vis region where the analyte absorbs. Common solvents like ethanol, methanol, and acetonitrile have good UV transparency.

  • Polarity: The polarity of the solvent can affect the energy levels of the ground and excited states differently for n→π* and π→π* transitions. It is advisable to record spectra in solvents of differing polarities (e.g., a polar protic solvent like ethanol and a less polar aprotic solvent like chloroform) to observe any solvatochromic shifts, which can provide insights into the nature of the electronic transitions.[6]

  • Solubility: The chosen solvent must fully dissolve the 2-methoxypyridine derivative to form a true solution.

2. Preparation of a Stock Solution: Ensuring Concentration Accuracy

  • Accurately weigh a small quantity (e.g., 1-5 mg) of the 2-methoxypyridine derivative using an analytical balance.

  • Quantitatively transfer the weighed sample to a volumetric flask (e.g., 10 mL or 25 mL).

  • Dissolve the sample in a small amount of the chosen solvent and then dilute to the mark with the same solvent. This creates a stock solution of a known concentration. The concentration should be chosen to yield an absorbance in the optimal range of 0.2-1.0 AU in the subsequent dilutions.

3. Preparation of Working Solutions: Achieving the Optimal Absorbance Range

  • From the stock solution, prepare a series of dilutions to obtain a concentration that results in an absorbance maximum within the ideal range of the spectrophotometer (typically 0.2 to 1.0 Absorbance Units). An absorbance value in this range ensures the best signal-to-noise ratio and adherence to the Beer-Lambert Law.

  • For a typical analysis, a concentration in the range of 10⁻⁴ to 10⁻⁵ M is a good starting point.

4. Instrument Setup and Baseline Correction: The Key to a Clean Spectrum

  • Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure stable output.

  • Set the desired wavelength range for the scan (e.g., 200-500 nm for most pyridine derivatives).

  • Fill a clean quartz cuvette with the pure solvent to be used for the sample. This will serve as the blank.

  • Place the blank cuvette in the reference and sample holders and perform a baseline correction. This step electronically subtracts the absorbance of the solvent and the cuvette, ensuring that the final spectrum is solely that of the analyte.[7]

5. Sample Measurement and Data Acquisition: The Final Step

  • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

  • Place the sample cuvette in the sample holder of the spectrophotometer.

  • Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.

  • The resulting spectrum should show one or more absorption bands. Identify the wavelength at which the absorbance is highest; this is the λmax.

Visualizing the Logic: Experimental Workflow and Substituent Effects

To better illustrate the relationships between experimental choices and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement Solvent 1. Solvent Selection (Transparency, Polarity) Stock 2. Stock Solution Prep (Accurate Concentration) Solvent->Stock Working 3. Working Solution Prep (Optimal Absorbance) Stock->Working Baseline 4. Baseline Correction (Solvent Blank) Working->Baseline Scan 5. Sample Scan (Acquire Spectrum) Baseline->Scan Analysis 6. Data Analysis (Determine λmax) Scan->Analysis

Caption: A streamlined workflow for accurate UV-Vis spectroscopic analysis.

Substituent_Effects cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) HOMO_LUMO HOMO-LUMO Gap EDG_Effect Decreases Energy Gap HOMO_LUMO->EDG_Effect Smaller Gap EWG_Effect Increases Energy Gap HOMO_LUMO->EWG_Effect Larger Gap Lambda_max λmax Bathochromic Bathochromic Shift (Red Shift) EDG_Effect->Bathochromic Bathochromic->Lambda_max Longer λ Hypsochromic Hypsochromic Shift (Blue Shift) EWG_Effect->Hypsochromic Hypsochromic->Lambda_max Shorter λ

Caption: Influence of substituent electronic effects on λmax.

Conclusion

This guide provides a comprehensive overview of the UV-Vis absorption characteristics of 2-methoxypyridine derivatives, grounded in the principles of electronic transitions and substituent effects. By following the detailed experimental protocol, researchers can obtain reliable and reproducible data, which is essential for the accurate characterization of these important molecules. The comparative data and the mechanistic explanations offered herein serve as a valuable resource for scientists and professionals in the field of drug development and materials science, enabling a deeper understanding of the structure-property relationships in this class of compounds.

References

  • Kumar, V., et al. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 38(10), 5018-5029. [Link]

  • Wikipedia. (2023). Solvatochromism. [Link]

  • Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8. [Link]

  • Gautier, N., et al. (2022). Predicting the modulation of UV-vis absorption and emission of mono-substituted pyrido[2,3,4-kl]acridines by electronic density. ChemRxiv. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

  • European Pharmacopoeia. (2016). Appendix II B. Ultraviolet and Visible Absorption Spectrophotometry. [Link]

  • Ušćumlić, G. S., et al. (2015). Solvatochromism of symmetrical 2,6-distyrylpyridines. An experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 435-446. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of 2, and 5 in CH2Cl2 solution. [Link]

  • Xue, J., et al. (2012). Ultrafast Infrared and UV-vis Studies of the Photochemistry of Methoxycarbonylphenyl Azides in Solution. The Journal of Physical Chemistry A, 116(26), 6926-6933. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations. [Link]

  • Shohimi, N. S., et al. (2021). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 23(1), 67-78. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Pyridine Methanol Regioisomers with NOESY NMR

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of pyridine methanol regioisomers is a critical checkpoint in synthetic chemistry. The seemingly subtle shift of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of pyridine methanol regioisomers is a critical checkpoint in synthetic chemistry. The seemingly subtle shift of a hydroxymethyl group across the pyridine ring dramatically alters the molecule's electronic and steric properties, profoundly impacting its biological activity and physicochemical characteristics. While standard 1D NMR provides initial fingerprints, it often falls short of providing unequivocal proof of structure, especially when dealing with closely related isomers. This guide provides an in-depth, comparative analysis of using 2D Nuclear Overhauser Effect Spectroscopy (NOESY) as a definitive tool for validating the structure of 2-, 3-, and 4-pyridinemethanol.

The Challenge: Differentiating Proximity in Pyridine Methanol Isomers

The core challenge in distinguishing between 2-, 3-, and 4-pyridinemethanol lies in their similar proton environments, which can lead to overlapping signals and ambiguous assignments in 1D ¹H NMR spectra. While coupling patterns (J-coupling) can offer clues, they trace through-bond connectivity and may not be sufficient for absolute structural confirmation. To definitively assign the correct regioisomer, we must probe the through-space proximity of protons, a task for which the Nuclear Overhauser Effect (NOE) is perfectly suited.

The Solution: Unveiling Spatial Relationships with NOESY

The Nuclear Overhauser Effect is a phenomenon where the perturbation of one nuclear spin population leads to a change in the intensity of another, spatially close spin population.[1] This effect is exquisitely sensitive to the distance between nuclei, typically observable for protons within 5 Å of each other.[1] The 2D NOESY experiment maps these through-space interactions, generating cross-peaks between protons that are close in space, regardless of whether they are connected through chemical bonds.[2][3] This makes NOESY an indispensable tool for elucidating stereochemistry and, in our case, confirming regiochemistry.[2]

Comparative Analysis: Predicted NOESY Correlations for Pyridine Methanol Regioisomers

The key to differentiating the three pyridine methanol regioisomers lies in the unique spatial relationships between the methylene protons of the hydroxymethyl group (-CH₂OH) and the protons on the pyridine ring. By irradiating the methylene protons, we can expect to observe distinct NOE cross-peaks for each isomer.

2-Pyridinemethanol: A Clear ortho Relationship

In 2-pyridinemethanol, the hydroxymethyl group is directly adjacent to the nitrogen atom and the H6 proton. This proximity will result in a strong, unambiguous NOE correlation between the methylene protons (-CH₂) and the H6 proton.

  • Expected Key NOESY Cross-Peak: A clear cross-peak between the signal for the -CH₂ protons and the signal for the H6 proton.

3-Pyridinemethanol: Proximity to H2 and H4

For 3-pyridinemethanol, the hydroxymethyl group is situated between the H2 and H4 positions on the pyridine ring. Consequently, we anticipate observing NOE correlations to both of these protons.

  • Expected Key NOESY Cross-Peaks: Cross-peaks between the -CH₂ proton signal and the signals for both the H2 and H4 protons.

4-Pyridinemethanol: A Distant Relationship

In the case of 4-pyridinemethanol, the hydroxymethyl group is positioned opposite the nitrogen atom and is spatially distant from all the ring protons. Due to the greater distance, we expect to see very weak or no NOE correlations between the methylene protons and the ring protons.

  • Expected Key NOESY Cross-Peak: The absence or very weak intensity of cross-peaks between the -CH₂ proton signal and the ring proton signals (H2, H6, H3, H5).

The following table summarizes the predicted diagnostic NOESY correlations:

RegioisomerIrradiated ProtonsExpected Key NOE Correlation(s)Rationale
2-Pyridinemethanol -CH₂Strong cross-peak to H6The -CH₂ group is in close spatial proximity to the H6 proton due to the ortho substitution pattern.
3-Pyridinemethanol -CH₂Cross-peaks to H2 and H4The -CH₂ group is situated between and in close proximity to both the H2 and H4 protons in the meta position.
4-Pyridinemethanol -CH₂None or very weak cross-peaks to ring protonsThe -CH₂ group is in a para position, resulting in a larger through-space distance to the ring protons.

Visualizing the Diagnostic NOE Correlations

To further illustrate the expected through-space interactions, the following diagrams depict the key NOE correlations for each pyridine methanol regioisomer.

Caption: Predicted key NOE correlations for pyridine methanol regioisomers.

Experimental Protocol: Acquiring High-Quality NOESY Data

The following is a generalized protocol for acquiring 2D NOESY data for pyridine methanol samples. Instrument-specific parameters may need to be adjusted.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve ~5-10 mg of the pyridine methanol isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Filter the sample into a clean, dry 5 mm NMR tube. prep1->prep2 prep3 Degas the sample to remove dissolved oxygen, which can interfere with NOE measurements. This can be done by bubbling an inert gas (N₂ or Ar) through the solution or by freeze-pump-thaw cycles. prep2->prep3 acq1 Insert the sample into the NMR spectrometer and lock on the deuterium signal of the solvent. prep3->acq1 acq2 Shim the magnetic field to obtain optimal resolution and lineshape. acq1->acq2 acq3 Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons and to set the spectral width for the 2D experiment. acq2->acq3 acq4 Set up a 2D NOESY experiment. Key parameters to consider: - Mixing time (d8 or tm): For small molecules like pyridine methanol, a mixing time of 500-800 ms is a good starting point. - Number of scans (ns): Adjust based on sample concentration to achieve adequate signal-to-noise. - Relaxation delay (d1): Should be at least 1.5 times the longest T₁ of interest. acq3->acq4 acq5 Acquire the 2D NOESY data. Experiment time will depend on the chosen parameters. acq4->acq5 proc1 Apply a window function (e.g., sine-bell) to both dimensions to improve spectral quality. acq5->proc1 proc2 Perform a two-dimensional Fourier transform to generate the NOESY spectrum. proc1->proc2 proc3 Phase the spectrum carefully to ensure pure absorption lineshapes. proc2->proc3 proc4 Analyze the spectrum for the presence or absence of cross-peaks between the -CH₂ protons and the aromatic protons to determine the regioisomeric structure. proc3->proc4

Sources

Safety & Regulatory Compliance

Safety

(4-Chloro-2-methoxypyridin-3-yl)methanol proper disposal procedures

Part 1: Executive Safety Directive Immediate Classification: Halogenated Organic Waste Primary Hazard: Skin/Eye Irritant, Potential Aquatic Toxin RCRA Status: Non-listed (treat as Characteristic Hazardous Waste due to ha...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Immediate Classification: Halogenated Organic Waste Primary Hazard: Skin/Eye Irritant, Potential Aquatic Toxin RCRA Status: Non-listed (treat as Characteristic Hazardous Waste due to halogen content)[1]

(4-Chloro-2-methoxypyridin-3-yl)methanol (CAS: 1807273-82-0 / 848676-41-5 analog) is a halogenated pyridine derivative. Unlike standard organic waste, the presence of the chlorine atom on the pyridine ring mandates strict segregation from non-halogenated solvents .[1] Improper disposal (e.g., mixing with oxidizers or drain disposal) can result in the formation of toxic chloramines or release of hydrochloric acid fumes upon thermal treatment failure.

Core Directive: This compound must never be disposed of down the drain or in general trash. It requires high-temperature incineration at a permitted hazardous waste facility.

Part 2: Hazard Identification & Risk Assessment

Before handling waste, verify the chemical state.[1] This compound is typically a solid building block but may be present in reaction mixtures.

GHS Classification Table
CategoryGHS CodeHazard StatementOperational Implication
Skin Irritation H315 Causes skin irritation.[2]Double nitrile gloves required during waste transfer.
Eye Irritation H319 Causes serious eye irritation.[2][3]Safety goggles (ANSI Z87.1) are mandatory; do not rely on safety glasses alone.
STOT-SE H335 May cause respiratory irritation.[2]All disposal operations must occur inside a certified fume hood.[3]
Environmental H411 *Toxic to aquatic life with long-lasting effects.Zero-tolerance for drain disposal.

*Note: While specific aquatic toxicity data may be limited for this exact CAS, halogenated pyridines are universally treated as H411 by default in safety protocols.[1]

Part 3: Waste Segregation Logic

The most critical step in disposal is segregation . Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) significantly increases disposal costs and limits recycling options.

Segregation Decision Tree

SegregationLogic Start Waste Generation: (4-Chloro-2-methoxypyridin-3-yl)methanol StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, silica) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, reaction mixture) StateCheck->Liquid Liquid SolidBin CONTAINER C: Hazardous Solid Waste (Double Bagged) Solid->SolidBin Place in wide-mouth jar SolventCheck Solvent Composition? Liquid->SolventCheck HaloBin CONTAINER A: Halogenated Organic Solvents (Red Label) SolventCheck->HaloBin Contains DCM, Chloroform, or >1% Halogens SolventCheck->HaloBin Pure Pyridine Derivative NonHaloBin CONTAINER B: Non-Halogenated Solvents (Clear/Yellow Label) SolventCheck->NonHaloBin Only if <1% Halogen content (RARE for this chemistry) NonHaloBin->HaloBin If unsure, DEFAULT TO HALOGENATED

Figure 1: Decision matrix for segregating (4-Chloro-2-methoxypyridin-3-yl)methanol waste streams. Note that "Halogenated" is the default classification.[1]

Part 4: Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Substance, Spills, Contaminated PPE)

Applicability: Expired stock, spill cleanup materials, contaminated silica gel.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Waste" drum.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write fully: "(4-Chloro-2-methoxypyridin-3-yl)methanol Solid Debris".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Bagging: If the waste is fine powder, double-bag it in clear polyethylene bags before placing it in the drum to prevent dust generation upon reopening.

  • Storage: Keep container closed at all times except when adding waste. Store in a Satellite Accumulation Area (SAA).[4]

Scenario B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors containing the compound dissolved in solvents (e.g., DCM, Methanol, Ethyl Acetate).[1]

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric Acid, Peroxides).[1] Pyridine derivatives can form unstable N-oxides or react violently.

  • pH Adjustment: If the solution is highly acidic (pH < 2), neutralize to pH 5–9 using Sodium Bicarbonate before adding to the organic waste container. This prevents acid-catalyzed degradation and fume generation.

  • Container: Use a standard safety can or amber glass bottle (if volume < 4L).

  • The "Halogenated" Rule:

    • Even if the solvent is 99% Methanol (non-halogenated) and only 1% (4-Chloro-2-methoxypyridin-3-yl)methanol, the entire mixture must be classified as Halogenated Solvent Waste .[1]

    • Why? Halogens poison the catalysts used in standard fuel-blending incineration. This waste must go to a specific high-temp incinerator.

Part 5: Emergency Spill Procedures

Immediate Action Required:

  • Evacuate & Ventilate: If a powder spill occurs outside a hood, evacuate the immediate area for 15 minutes to allow dust to settle.

  • PPE Up-Armor: Wear double nitrile gloves , lab coat, and safety goggles.[1] If dust is visible in the air, use an N95 or P100 particulate respirator.[1]

  • Containment:

    • Solids: Do not dry sweep. Cover with wet paper towels (dampened with water) to prevent dust, then scoop into a bag.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wipe the surface with a 10% soap/water solution. Do not use bleach (hypochlorite), as it may react with the pyridine nitrogen or the methanol group.

Part 6: Regulatory Compliance (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Code Assignment:

    • This specific compound is not P-listed or U-listed.

    • Determination: Generator Knowledge.

    • Manifesting: If sent as a pure solid, use D000 (Toxic/Irritant - Non-RCRA Regulated but DOT Hazardous) or assign a state-specific code if applicable (e.g., California).[1]

    • If in Solvents: Use F002 (Spent Halogenated Solvents) if mixed with Methylene Chloride, or D001 (Ignitable) if in Methanol.

  • Cradle-to-Grave: You remain liable for this waste until it is destroyed. Only use EPA-permitted Transporters, Storage, and Disposal Facilities (TSDF).[1]

References

  • National Institute of Standards and Technology (NIST). Methanol Safety Data Sheet (SDS). (Accessed 2025).[5][6][7][8] Link

  • Sigma-Aldrich. Safety Data Sheet: Pyridine Derivatives and General Handling. (Accessed 2025).[5][6][7][8] Link

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes and Lists (40 CFR Part 261).[9] (Accessed 2025).[5][6][7][8] Link

  • PubChem. (4-Chloro-2-methoxypyridin-3-yl)methanol Compound Summary. (Accessed 2025).[5][6][7][8] Link

Sources

Handling

A Senior Application Scientist's Guide to Handling (4-Chloro-2-methoxypyridin-3-yl)methanol

As researchers and drug development professionals, our work inherently involves handling novel chemical entities. While a specific, comprehensive Safety Data Sheet (SDS) for (4-Chloro-2-methoxypyridin-3-yl)methanol is no...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work inherently involves handling novel chemical entities. While a specific, comprehensive Safety Data Sheet (SDS) for (4-Chloro-2-methoxypyridin-3-yl)methanol is not always readily available, a rigorous safety protocol can be established by analyzing its structural components. This molecule is a substituted pyridine containing a methanol group, indicating that we must address the hazards associated with both chemical classes. This guide provides essential, immediate safety and logistical information, grounded in the established protocols for similar hazardous materials.

Hazard Assessment: A Synthesis of Known Risks

The primary hazards of (4-Chloro-2-methoxypyridin-3-yl)methanol can be inferred from its pyridine core and methanol functional group.

  • Pyridine and Derivatives: Pyridine-based compounds are often volatile and possess a strong, unpleasant odor.[1] They can be harmful if inhaled, ingested, or absorbed through the skin, potentially causing respiratory irritation, dizziness, and nausea.[1][2]

  • Methanol: Methanol is a highly flammable liquid whose vapors can form explosive mixtures with air.[3][4] It is acutely toxic if swallowed, inhaled, or in contact with skin and can cause significant damage to organs, particularly the optic nerve.[4][5]

  • Chlorinated Compounds: Chlorinated organic molecules can present irritation to the skin, eyes, and respiratory system.[6]

Given this profile, (4-Chloro-2-methoxypyridin-3-yl)methanol must be treated as a flammable, toxic, and irritating substance. All handling procedures should be designed to minimize all potential routes of exposure.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to ensure complete protection. The following table summarizes the required equipment, grounded in best practices for handling both pyridines and methanol.

Protection Type Specific Recommendations Scientific Rationale
Hand Protection Chemical-resistant gloves (Butyl rubber or Nitrile rubber).[7] Avoid latex.[2]Provides robust protection against skin contact and absorption, which are significant exposure routes for both pyridine and methanol derivatives.[2][7] Always inspect gloves for degradation or punctures before use.[7]
Eye & Face Protection Tightly fitting chemical splash goggles.[1] A face shield should be worn with goggles if there is a significant risk of splashing.Protects against splashes and vapors that can cause serious eye irritation. Standard safety glasses do not provide a sufficient seal against chemical vapors.[7]
Skin & Body Protection A chemical-resistant and flame-retardant lab coat.[2] Ensure clothing fully covers exposed skin.Protects against accidental skin contact and provides a barrier in case of small splashes.[7] Flame-retardant material is critical due to the flammability hazards associated with methanol.[2]
Respiratory Protection All handling of the solid or solutions must occur within a certified chemical fume hood.[1][7]A fume hood is the primary engineering control to prevent the inhalation of potentially toxic and irritating vapors.[7] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is mandatory.[2]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle (4-Chloro-2-methoxypyridin-3-yl)methanol in a properly functioning and certified chemical fume hood to minimize vapor inhalation.[1][7]

  • Static Discharge: Use grounding and bonding connections when transferring the material to prevent static discharge, which can ignite flammable vapors.[8][9] Use only non-sparking tools.[10]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance of the work area.[11]

Safe Handling Protocol
  • Preparation: Before handling, ensure all required PPE is correctly donned. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer: If handling the solid, perform all weighing and transfers within the fume hood to contain any dust.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing. Keep containers tightly closed when not in use to prevent the escape of vapors.[1]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[6][7] Wash hands thoroughly with soap and water after handling the chemical, even after removing gloves.[6] Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[7][8]

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Verify Fume Hood Functionality prep1->prep2 Step 1 handle1 Weigh/Transfer Chemical prep2->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 Step 2 clean1 Decontaminate Glassware & Surfaces handle2->clean1 After Experiment clean2 Segregate & Label Hazardous Waste clean1->clean2 Step 3 clean3 Remove PPE & Wash Hands clean2->clean3 Step 4

Standard workflow for handling (4-Chloro-2-methoxypyridin-3-yl)methanol.
Storage
  • Store the chemical in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition like heat, sparks, or open flames.[10][11]

  • Keep the container tightly closed to prevent moisture absorption and vapor release.[6]

  • Store segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[3][11]

Emergency Protocols

Immediate and appropriate action is critical in the event of an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove all contaminated clothing while showering.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][7] Seek immediate medical attention.

  • Spill: For a small spill within a fume hood, use a non-flammable absorbent material (e.g., sand, diatomaceous earth) to contain it.[10] Collect the material using non-sparking tools into a sealed container for hazardous waste disposal. For a large spill, evacuate the area immediately and contact your institution's emergency response team.[11]

Disposal Plan

Proper disposal is mandatory to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: (4-Chloro-2-methoxypyridin-3-yl)methanol and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste.[1][12]

  • Containerization: Collect all waste in a designated, compatible, and properly labeled hazardous waste container.[12][13] The label should clearly identify the contents. Do not mix this waste with incompatible chemicals.[14][15]

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent.[15] The rinsate must be collected as hazardous waste.[13] After rinsing, deface the original label before disposal or recycling.[13]

  • Pickup and Disposal: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain.[12]

By adhering to these rigorous safety protocols, you can confidently and safely handle (4-Chloro-2-methoxypyridin-3-yl)methanol, ensuring the integrity of your research and the safety of your laboratory personnel.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Washington State University. Standard Operating Procedure - Pyridine. [Link]

  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Methanex. Safety data sheets - Methanol. [Link]

  • Kishida Chemical Co., Ltd. (2020, November 18). Safety Data Sheet - Turbidity standard solution(100). [Link]

  • Northwestern University Office for Research Safety. (2015, September 15). Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • Redox. (2022, May 24). Safety Data Sheet Methanol. [Link]

  • DQE. Healthcare Emergency Preparedness - Chemical PPE Kits. [Link]

  • Dräger. 4-Chloro-2-methylaniline | C7H8ClN | 95-69-2 – Detectors & Protection Equipment. [Link]

  • Technion - Israel Institute of Technology. Chemical Waste Management Guide. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Methanol. [Link]

  • Occupational Safety and Health Administration. 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • University of Pittsburgh Environmental Health & Safety. (2023, September 19). Guidelines for Flammable Liquid Disposal. [Link]

Sources

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